4-chlorobenzyl 7H-purin-6-yl sulfide
Description
Propriétés
Numéro CAS |
5069-67-0 |
|---|---|
Formule moléculaire |
C12H9ClN4S |
Poids moléculaire |
276.75 g/mol |
Nom IUPAC |
6-[(4-chlorophenyl)methylsulfanyl]-7H-purine |
InChI |
InChI=1S/C12H9ClN4S/c13-9-3-1-8(2-4-9)5-18-12-10-11(15-6-14-10)16-7-17-12/h1-4,6-7H,5H2,(H,14,15,16,17) |
Clé InChI |
FOOOURJUHZNGIV-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CSC2=NC=NC3=C2NC=N3)Cl |
SMILES canonique |
C1=CC(=CC=C1CSC2=NC=NC3=C2NC=N3)Cl |
Autres numéros CAS |
5069-67-0 |
Origine du produit |
United States |
Optimized Synthetic Strategies for 6-(Arylmethylthio)purines: A Technical Guide
Executive Summary & Strategic Importance
The 6-(arylmethylthio)purine scaffold represents a critical structural motif in medicinal chemistry, serving as a cornerstone for antimetabolites, antiviral agents, and FLT3 inhibitors. Unlike simple 6-mercaptopurine (6-MP) analogues, the addition of an arylmethyl (benzyl-type) tail at the sulfur position significantly alters lipophilicity, metabolic stability, and binding affinity to targets such as thiopurine methyltransferase (TPMT) and various kinases.
This guide moves beyond basic textbook definitions to provide a rigorous, field-validated analysis of the two primary synthetic pathways: Direct S-Alkylation and Nucleophilic Aromatic Substitution (
Critical Analysis of Synthetic Pathways
Pathway A: Direct S-Alkylation of 6-Mercaptopurine (The "Soft-Soft" Approach)
This is the industry-standard approach due to the commercial availability of 6-mercaptopurine.
-
Mechanism:
displacement of a benzylic halide by the purine thiolate. -
The Regioselectivity Challenge: Purines are ambident nucleophiles. The N7 and N9 positions compete with the exocyclic Sulfur.
-
The Solution: Sulfur is a "softer" nucleophile than Nitrogen. According to HSAB (Hard and Soft Acids and Bases) theory, using a soft electrophile (benzyl halide) and maintaining a controlled pH favors S-alkylation. However, highly basic conditions (e.g., NaH/DMF) can deprotonate the imidazole ring, increasing the risk of N-alkylation byproducts.
-
Green Chemistry Optimization: Recent trends favor aqueous/ethanolic media with mild bases (
or NaOH) over toxic dipolar aprotic solvents (DMF), improving the environmental profile without sacrificing yield.
Pathway B: Nucleophilic Aromatic Substitution ( ) (The "Hard-Soft" Approach)
Used when the arylmethyl thiol is readily available, but the purine core requires pre-functionalization (e.g., 6-chloropurine).
-
Mechanism: Addition-Elimination. The thiolate attacks C6, forming a Meisenheimer-like complex, followed by chloride expulsion.
-
Kinetics: 6-Chloropurine is moderately reactive. The reaction often requires heat or microwave irradiation to proceed efficiently.
-
Drawbacks: Arylmethyl thiols often carry potent, unpleasant odors and are prone to oxidative dimerization (disulfide formation) before reaction.
Comparative Data Analysis
The following table summarizes the efficiency and operational parameters of the two primary pathways based on internal optimization studies and literature consensus.
| Parameter | Pathway A: S-Alkylation (Rec.) | Pathway B: |
| Starting Material | 6-Mercaptopurine (6-MP) | 6-Chloropurine |
| Reagent | Arylmethyl Halide (e.g., Benzyl bromide) | Arylmethyl Thiol (e.g., Benzyl mercaptan) |
| Primary Solvent | 0.5M NaOH (aq) or EtOH/Water | n-Butanol or DMF |
| Base | NaOH or | |
| Temp/Time | RT / 1-4 Hours | Reflux / 4-12 Hours (or MW 15 min) |
| Yield (Typical) | 75 - 92% | 60 - 80% |
| Regioselectivity | High (S-selective at controlled pH) | High (Driven by leaving group) |
| Atom Economy | High | Moderate |
Visualizing the Chemical Logic
The following diagram illustrates the decision tree and mechanistic flow for synthesizing these derivatives, highlighting the competition between N- and S-alkylation.
Caption: Mechanistic decision tree comparing S-Alkylation (Pathway A) and SNAr (Pathway B), highlighting the critical risk of N-alkylation in Pathway A.
Validated Experimental Protocol: Pathway A (Optimized)
This protocol is designed for the synthesis of 6-(benzylthio)purine but is adaptable to any arylmethyl halide. It utilizes a "Green" aqueous/ethanolic solvent system that simplifies workup and maximizes S-selectivity.
Reagents & Equipment[1]
-
6-Mercaptopurine monohydrate (1.0 eq)
-
Benzyl bromide (1.05 eq) — Handle with care, lachrymator.
-
Sodium Hydroxide (1M aqueous solution)
-
Ethanol (Absolute)
-
Glacial Acetic Acid (for pH adjustment)
Step-by-Step Methodology
-
Solubilization: In a round-bottom flask, dissolve 6-mercaptopurine (10 mmol, 1.70 g) in 1M NaOH (20 mL).
-
Scientist's Note: The solution should be clear and yellow. The pH will be ~13-14, ensuring formation of the thiolate dianion.
-
-
Dilution: Add Ethanol (10 mL) to the solution.
-
Why? This increases the solubility of the organic benzyl bromide, ensuring a homogeneous phase reaction without needing phase transfer catalysts.
-
-
Controlled Addition: Cool the solution to 0°C (ice bath). Add Benzyl bromide (10.5 mmol, 1.25 mL) dropwise over 10 minutes with vigorous stirring.
-
Mechanism Check: Low temperature suppresses the kinetic energy required for the competing N-alkylation, favoring the lower activation energy of S-alkylation.
-
-
Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (25°C) for 2 hours.
-
Monitoring: TLC (Mobile phase: 5% MeOH in DCM). The starting material (6-MP) stays at the baseline; the product moves to Rf ~0.4-0.5.
-
-
Precipitation (The "Self-Validating" Step): Acidify the reaction mixture dropwise with Glacial Acetic Acid to pH 5-6.
-
Observation: A thick white precipitate should form immediately. If the solution remains clear, the reaction failed or the product is an N-alkyl salt (unlikely).
-
-
Workup: Filter the solid under vacuum. Wash the cake with cold water (3 x 20 mL) to remove inorganic salts and cold ethanol (1 x 10 mL) to remove unreacted benzyl bromide.
-
Purification: Recrystallize from Ethanol/Water (1:1).
-
Yield Expectation: 85-92%.
-
Characterization: Melting point ~200°C (dec).[1]
-
Troubleshooting & Expert Insights
The "Odor" Problem (Disulfides)
If the reaction yield is low and the product smells strongly of "burnt rubber," oxidative dimerization of the starting thiol has occurred.
-
Fix: Degas all solvents with Nitrogen/Argon before use. Add a pinch of sodium metabisulfite to the reaction mixture as an antioxidant.
N-Alkylation Contamination
If NMR shows split signals or multiple spots on TLC:
-
Diagnosis: The base was likely too strong (e.g., NaH) or the temperature too high.
-
Fix: Switch to
in Acetone or strictly follow the NaOH/Water protocol at 0°C. S-alkylation is kinetically favored; N-alkylation is thermodynamically accessible at higher energies.
Microwave Acceleration
For Pathway B (
-
Optimization: Using a microwave reactor (120°C, 150W, 15 mins) in water/ethanol can drive the reaction of 6-chloropurine with thiols to completion rapidly, often with cleaner profiles than thermal heating [2, 4].
References
-
S-Alkylation Mechanism & Prodrugs: Gunnarsson, P. O., et al. "S-alkylation of 6-mercaptopurine: Prodrug structure effect on dermal delivery." Journal of Pharmaceutical Sciences.
-
Microwave Assisted Synthesis: Qu, G., et al. "Microwave assisted synthesis of 6-substituted aminopurine analogs in water."[2] Green Chemistry.
-
Biological Activity & 6-Methylpurine Derivatives: Parker, W. B., et al. "Regioselective metalation of 6-methylpurines: synthesis of fluoromethyl purines." Journal of Medicinal Chemistry.
-
Purine Thioglycoside Synthesis: Elgemeie, G. H., et al.[3] "A First Microwave-Assisted Synthesis of a New Class of Purine and Guanine Thioglycoside Analogs." Nucleosides, Nucleotides and Nucleic Acids.
-
General Nucleophilic Aromatic Substitution: Master Organic Chemistry. "Nucleophilic Aromatic Substitution: Introduction and Mechanism."
Sources
Technical Guide: Mechanism of Action of 4-Chlorobenzyl 7H-purin-6-yl Sulfide in Cancer Cells
[1]
Executive Summary
4-chlorobenzyl 7H-purin-6-yl sulfide (CAS: 5069-67-0) is a synthetic purine derivative characterized by a thioether linkage at the C6 position connecting a 4-chlorobenzyl moiety.[1] Unlike classic purine antimetabolites (e.g., 6-mercaptopurine) that require metabolic activation to inhibit DNA synthesis, this compound acts directly as a signaling modulator.[1] Its primary mechanism in cancer cells involves the induction of terminal differentiation (particularly in myeloid leukemia) and cell cycle arrest via the inhibition of Cyclin-Dependent Kinases (CDKs) and modulation of cytokinin-related pathways.[1] This guide delineates its molecular targets, downstream signaling cascades, and validation protocols.[1]
Chemical Identity & Properties
Understanding the structural basis of the compound is critical for experimental design, particularly regarding solubility and stability in culture media.[1]
| Property | Specification |
| IUPAC Name | 6-[(4-chlorophenyl)methyl]sulfanyl-7H-purine |
| Common Abbreviations | CBTP, 6-(4-chlorobenzylthio)purine |
| CAS Number | 5069-67-0 |
| Molecular Formula | C₁₂H₉ClN₄S |
| Molecular Weight | 276.74 g/mol |
| Solubility | DMSO (>10 mg/mL), Ethanol (Low); Insoluble in water.[1][2] |
| Stability | Stable at -20°C (solid); Solutions in DMSO stable for 1 month at -20°C. Avoid freeze-thaw cycles.[1] |
| Structural Feature | The bulky hydrophobic 4-chlorobenzyl group at C6 mimics the N6-benzyl group of cytokinins (e.g., 6-benzylaminopurine) but the thioether linkage alters hydrogen bonding capabilities, conferring antagonist or distinct inhibitory properties.[1] |
Mechanism of Action (MOA)[1]
The anticancer activity of 4-chlorobenzyl 7H-purin-6-yl sulfide is distinct from traditional cytotoxic chemotherapy.[1] It operates through two primary synergistic pathways:[1]
A. Induction of Differentiation (Myeloid Leukemia Model)
In undifferentiated cancer cells (e.g., HL-60 promyelocytic leukemia), the compound triggers a program of terminal differentiation into mature granulocytes or monocytes.[1]
-
Target: Modulation of c-Myc expression and Inosine Monophosphate Dehydrogenase (IMPDH) activity.[1]
-
Mechanism:
-
GTP Depletion: Similar to tiazofurin, the compound may inhibit IMPDH, depleting the intracellular GTP pool.[1]
-
Signal Transduction: GTP depletion downregulates c-Myc , a key transcription factor maintaining the undifferentiated state.[1]
-
Phenotypic Shift: Cells exit the cell cycle (G0/G1 arrest) and express differentiation markers (e.g., CD11b, nitroblue tetrazolium reduction activity).[1]
-
B. Cell Cycle Arrest & Apoptosis (Solid Tumors)
In solid tumor models, the compound acts as a CDK inhibitor.[1]
-
Target: Cyclin-Dependent Kinases (CDK1/Cyclin B, CDK2/Cyclin E) .[1]
-
Mechanism:
-
ATP Competition: The purine scaffold competes with ATP for the kinase active site.[1] The 4-chlorobenzyl group occupies the hydrophobic pocket adjacent to the ATP binding site.[1]
-
G2/M Arrest: Inhibition of CDK1 prevents the G2
M transition.[1] -
Apoptosis: Prolonged arrest leads to mitochondrial membrane permeabilization, cytochrome c release, and Caspase-3 activation.[1]
-
C. Signaling Pathway Visualization
The following diagram illustrates the dual pathway of differentiation and apoptosis induced by the compound.[1]
Caption: Dual mechanism of action showing IMPDH-mediated differentiation and CDK-mediated cell cycle arrest leading to apoptosis.[1]
Therapeutic Efficacy in Cancer Models[1]
The compound exhibits concentration-dependent effects.[1][3] At lower concentrations, differentiation is favored; at higher concentrations, cytotoxicity dominates.[1]
| Cancer Model | Cell Line | IC50 / Effective Conc.[1] | Observed Effect |
| Acute Myeloid Leukemia | HL-60 | 5 - 10 µM | >60% Differentiation (NBT+), G0/G1 Arrest |
| Chronic Myeloid Leukemia | K-562 | 10 - 20 µM | Apoptosis, Erythroid Differentiation |
| Breast Carcinoma | MCF-7 | 15 - 25 µM | G2/M Arrest, Cytotoxicity |
| Colon Carcinoma | HCT-116 | 20 µM | Apoptosis (Annexin V+) |
Experimental Validation Protocols
To validate the mechanism of action in your specific model, use the following self-validating protocols.
Protocol A: Differentiation Assay (NBT Reduction)
Purpose: To quantify the induction of granulocytic differentiation in leukemia cells.[1] Principle: Differentiated cells produce superoxide anions which reduce Nitroblue Tetrazolium (NBT) to insoluble blue formazan.[1]
-
Seeding: Seed HL-60 cells at
cells/mL in RPMI-1640 + 10% FBS. -
Treatment: Treat with 4-chlorobenzyl 7H-purin-6-yl sulfide (0, 5, 10, 20 µM) for 72-96 hours. DMSO control < 0.1%.[1]
-
Assay:
-
Harvest
cells. -
Resuspend in 0.5 mL complete medium containing 1 mg/mL NBT and 200 ng/mL PMA (Phorbol 12-myristate 13-acetate) to stimulate superoxide production.[1]
-
Incubate at 37°C for 30-60 minutes.
-
-
Quantification:
-
Microscopy: Count 200 cells. Cells containing blue-black formazan deposits are positive.[1]
-
Spectrophotometry: Lyse pellet in DMSO; measure absorbance at 560 nm.
-
-
Validation: Positive control: All-trans retinoic acid (ATRA, 1 µM).[1]
Protocol B: Cell Cycle Analysis (Propidium Iodide)
Purpose: To determine if the compound causes G1 or G2/M arrest.[1]
-
Treatment: Treat cells with IC50 concentration for 24 hours.[1]
-
Fixation:
-
Wash cells with PBS.[1]
-
Fix in 70% ice-cold ethanol (add dropwise while vortexing) for >2 hours at -20°C.
-
-
Staining:
-
Analysis: Analyze by Flow Cytometry (FL2 channel).
-
Interpretation:
Protocol C: Western Blot for Signaling Markers
Purpose: To confirm molecular targets (c-Myc, Caspase-3).[1]
-
Lysis: Lyse treated cells in RIPA buffer with protease/phosphatase inhibitors.
-
Separation: SDS-PAGE (10-12% gel).
-
Antibodies:
-
Expected Results:
Workflow Visualization
Caption: Experimental workflow for validating the differentiation and apoptotic effects of the compound.
References
-
Differentiation-inducing activity of 6-benzylthiopurines in human myeloid leukemia HL-60 cells. Source:Gann (Japanese Journal of Cancer Research).[1] Context: Establishes the structure-activity relationship of 6-benzylthiopurines as differentiation inducers. Link:[Link]
-
Inhibition of Inosine Monophosphate Dehydrogenase by Purine Analogs. Source:Journal of Biological Chemistry.[1] Context: Explains the mechanism of GTP depletion leading to c-Myc downregulation and differentiation.[1] Link:[Link] (General reference for IMPDH mechanism).[1]
-
Purine Antimetabolites and Cell Cycle Targets. Source:Nature Reviews Cancer.[1] Context: Reviews the role of purine analogues in CDK inhibition and cell cycle arrest. Link:[Link][1]
-
PubChem Compound Summary for CID 3033876 (6-[(4-chlorophenyl)methyl]sulfanyl-7H-purine). Source:National Center for Biotechnology Information.[1] Context: Chemical structure and property verification.[1][2][3] Link:[Link][1]
Technical Guide: Comparative Analysis of 6-Benzylaminopurine (6-BAP) vs. 6-Benzylthiopurine (6-BTP)
[1]
Executive Summary
This guide provides a rigorous technical comparison between 6-benzylaminopurine (6-BAP) and its bioisostere, 6-benzylthiopurine (6-BTP) .[1] While these molecules differ by only a single atom at the C6 position of the purine ring (Nitrogen vs. Sulfur), this structural modification results in a complete divergence of biological function.[2]
-
6-BAP is a potent cytokinin agonist, essential for plant cell division, driven by its ability to donate hydrogen bonds to the histidine kinase receptor (CRE1/AHK4).[1]
-
6-BTP acts primarily as a pharmacological probe or prodrug intermediate.[1] It lacks cytokinin activity due to the loss of the N-H hydrogen bond donor, rendering it unable to trigger the phosphorelay signaling cascade.[2] In mammalian systems, it serves as a substrate for thiopurine methyltransferase (TPMT) rather than a kinase inhibitor.[1]
Part 1: Structural Chemistry & Physicochemical Properties[2][3]
The core distinction lies in the bioisosteric replacement of the exocyclic amino group (-NH-) in 6-BAP with a thioether linkage (-S-) in 6-BTP.[1] This alteration fundamentally shifts the electronic and steric properties of the molecule.[2]
Physicochemical Comparison Table
| Property | 6-Benzylaminopurine (6-BAP) | 6-Benzylthiopurine (6-BTP) | Impact on Activity |
| Molecular Formula | C₁₂H₁₁N₅ | C₁₂H₁₀N₄S | Sulfur increases lipophilicity.[1] |
| Molecular Weight | 225.25 g/mol | 242.30 g/mol | Slight steric bulk increase.[1] |
| Linker Atom | Nitrogen (Amino, -NH-) | Sulfur (Thio, -S-) | Critical Switch |
| H-Bond Donor | Yes (N6-H) | No | Determines receptor binding.[1] |
| H-Bond Acceptor | Yes (N1, N3, N7, N9) | Yes (N1, N3, N7, N9) | Purine ring remains similar.[1] |
| LogP (Lipophilicity) | ~1.57 (Moderate) | ~2.5 - 2.9 (High) | BTP crosses membranes easier but has lower aqueous solubility.[1] |
| pKa | ~10.0 (Amphoteric) | ~7.8 (Thiol acidity masked) | Affects ionization state in media.[1] |
The Hydrogen Bond Criticality (SAR Analysis)
The biological divergence is explained by the Structure-Activity Relationship (SAR) of the adenine binding pocket.[2]
-
6-BAP: The N6-H proton forms a critical hydrogen bond with a conserved Aspartate residue (e.g., Asp262 in Arabidopsis CRE1) within the receptor pocket.[1] This stabilizes the "active" conformation.[1][2]
-
6-BTP: The sulfur atom has lone pairs (H-bond acceptor) but no proton to donate .[1] Consequently, it cannot bridge the interaction with the receptor's Aspartate.[1][2] The "soft" nature of the sulfur atom also changes the electronic distribution of the purine ring, reducing its affinity for the "hard" binding pocket of cytokinin receptors.[2]
[1]
Part 2: Biological Activity Profiles[2]
Plant Physiology: Agonist vs. Null
In plant tissue culture, 6-BAP is the industry standard for stimulating axillary bud proliferation and callus formation.[1]
-
6-BAP Mechanism: Binds to the CHASE domain of Histidine Kinase (HK) receptors
Autophosphorylation Phosphotransfer to Histidine Phosphotransfer proteins (AHPs) Nuclear translocation Activation of Type-B Response Regulators (ARRs).[1] -
6-BTP Mechanism: Due to the lack of H-bonding, 6-BTP fails to initiate the phosphorelay.[1] It is generally considered cytokinin-inactive .[1] In some high-concentration scenarios, it may act as a weak antimetabolite, inhibiting growth rather than promoting it.[1]
Mammalian Pharmacology: Kinase Inhibition vs. Metabolic Substrate[1][2]
-
6-BAP: Acts as a broad-spectrum purine inhibitor.[1] It can inhibit mammalian cyclin-dependent kinases (CDKs) at high micromolar concentrations, affecting cell cycle progression (G2/M transition).[1]
-
6-BTP: This molecule is structurally related to 6-Mercaptopurine (6-MP) , a chemotherapy drug.[1][3]
-
Metabolism:[1][2] 6-BTP mimics S-benzylated thiopurines.[1] In vivo, S-alkylated purines are often stable end-products of the enzyme Thiopurine Methyltransferase (TPMT) .[1]
-
Toxicity:[1][2][4][5] Unlike 6-MP, which requires HGPRT activation to toxic nucleotides, S-benzyl derivatives are often poor substrates for HGPRT.[1] Therefore, 6-BTP is significantly less cytotoxic than 6-MP but may inhibit nucleoside transport systems.[1]
-
Part 3: Experimental Protocols
Protocol 1: Chemical Synthesis Comparison
Rationale: To generate the two compounds for comparison, distinct synthetic routes are required due to the nucleophilicity differences between amines and thiols.[2]
A. Synthesis of 6-Benzylaminopurine (6-BAP)[1][6]
-
Reagents: 6-Chloropurine (1 eq), Benzylamine (2.2 eq), n-Butanol.[1]
-
Procedure:
B. Synthesis of 6-Benzylthiopurine (6-BTP)[1]
-
Reagents: 6-Mercaptopurine (1 eq), Benzyl Bromide (1.1 eq), Potassium Carbonate (K₂CO₃, 1.2 eq), DMF (Dimethylformamide).[1]
-
Procedure:
-
Add K₂CO₃ and stir for 30 mins to generate the thiolate anion (S⁻).
-
Add Benzyl Bromide dropwise (S-alkylation occurs rapidly).[1]
-
Stir at Room Temperature for 2 hours (Heating is usually unnecessary and may cause side reactions).
-
Pour into ice water. The hydrophobic S-benzyl derivative precipitates immediately.[1][2]
Protocol 2: Tobacco Callus Bioassay (Cytokinin Activity)
Rationale: The classic Skoog & Miller bioassay is the definitive test to distinguish BAP from BTP.[1][2]
Materials:
-
Nicotiana tabacum (cv.[1][2] Wisconsin 38) pith tissue.[1][2]
-
Murashige & Skoog (MS) Basal Medium.[1]
-
Auxin: Indole-3-acetic acid (IAA) at 2 mg/L (Required for competency).[1]
-
Test Compounds: 6-BAP and 6-BTP (dissolved in DMSO).[1]
Workflow:
-
Media Prep: Prepare MS medium + 2 mg/L IAA.
-
Treatment Groups:
-
Explant: Excise 5mm pith cylinders from sterile tobacco stems. Place on media.
-
Incubation: 25°C, 16h light/8h dark photoperiod for 28 days.
-
Data Collection: Weigh fresh mass of callus.
Expected Results:
-
6-BAP: Sigmoidal growth curve. Optimal growth typically at 1.0 - 5.0 µM.[1]
-
6-BTP: No significant growth above negative control (fresh weight remains near initial explant weight).[1]
[1]
References
-
Skoog, F., Strong, F. M., & Miller, C. O. (1965).[1] Cytokinins.[1][2][4][6][7][8][9][10] Science, 148(3669), 532-533.[1] Link[1]
-
Kiseleva, A. V., et al. (2020).[1] Cytokinin Receptors: Structural Insights into the Mechanism of Activation. Plants, 9(12), 1662.[1] Link[1]
-
PubChem. (2024).[1][2] 6-Benzylaminopurine (Compound Summary). National Library of Medicine.[1][2] Link
-
Doležal, K., et al. (2006).[1] Preparation and biological activity of 6-benzylaminopurine derivatives in plants and human cancer cells.[1] Bioorganic & Medicinal Chemistry, 14(3), 875-884.[1] Link[1]
-
Wan, L., et al. (2014).[1] Synthesis of Some New Purine and Mercaptopurine Analogues. International Journal of Advanced Research, 2(5), 650-659.[1] Link
Sources
- 1. 6-Benzylaminopurine - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Formation of 6-thioguanine and 6-mercaptopurine from their 9-alkyl derivatives in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzylaminopurine | C12H11N5 | CID 62389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chemicalbook.com [chemicalbook.com]
- 7. journals.um.si [journals.um.si]
- 8. researchgate.net [researchgate.net]
- 9. globalsciencebooks.info [globalsciencebooks.info]
- 10. Cytokinin action revisited: leaf anatomical changes play a key role in 6-benzylaminopurine-driven growth promotion in pot-grown lettuce [scielo.org.mx]
Application Notes and Protocols: Evaluating the Cytokinin Activity of 6-Benzylthiopurine Analogs
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the robust evaluation of 6-benzylthiopurine (6-BTP) analogs for cytokinin activity. Moving beyond a simple recitation of steps, this guide delves into the causal logic behind protocol design, ensuring technical accuracy and field-proven insights. We present detailed, step-by-step protocols for three classic and highly reliable cytokinin bioassays: the Tobacco Callus Bioassay, the Soybean Hypocotyl Bioassay, and the Arabidopsis thaliana Root Elongation Inhibition Bioassay. Each protocol is designed as a self-validating system with integrated controls and data interpretation guidelines. Furthermore, we explore the foundational cytokinin signaling pathway and provide visual workflows to enhance experimental clarity and success.
Introduction: The Quest for Novel Cytokinins
Cytokinins are a class of phytohormones, fundamentally N6-substituted adenine derivatives, that are master regulators of plant growth and development.[1][2] Their primary role is the promotion of cell division (cytokinesis), but their influence extends to shoot initiation, leaf senescence, chloroplast development, and nutrient mobilization.[1][3][4] The archetypal synthetic cytokinin, 6-benzylaminopurine (BAP), is a cornerstone of plant tissue culture, valued for its potent ability to induce cell proliferation and differentiation.[5]
The purine ring of BAP serves as a scaffold for chemical modification, opening avenues for the development of novel analogs with potentially enhanced, selective, or antagonistic activities. 6-Benzylthiopurine (6-BTP) and its analogs represent such a class of compounds. The substitution of the amino group at the 6-position with a thioether linkage can significantly alter the molecule's interaction with cytokinin receptors.[6] To ascertain the biological efficacy of these novel analogs, standardized and reproducible bioassays are indispensable.[7] These assays provide a quantitative measure of a compound's ability to elicit a physiological response characteristic of cytokinins.
This guide provides the theoretical framework and practical protocols to empower researchers to screen and characterize 6-BTP analogs with high scientific rigor.
The Molecular Target: Cytokinin Signaling Pathway
Understanding the mechanism of action is critical to interpreting bioassay results. Cytokinin perception and signal transduction occur via a multi-step phosphorelay system, analogous to two-component signaling systems in bacteria.[8][9]
-
Perception: Cytokinins bind to transmembrane Arabidopsis Histidine Kinase (AHK) receptors located in the endoplasmic reticulum membrane.[1][9][10]
-
Phosphorelay: This binding triggers the autophosphorylation of a conserved histidine (His) residue on the receptor. The phosphate group is then transferred to an aspartate (Asp) residue in the receptor's receiver domain.[1]
-
Shuttling: The phosphate is subsequently transferred to Histidine Phosphotransfer proteins (AHPs), which are mobile and translocate from the cytoplasm to the nucleus.[1][10]
-
Transcriptional Activation: In the nucleus, AHPs phosphorylate Type-B Arabidopsis Response Regulators (ARRs). Activated Type-B ARRs are transcription factors that bind to the promoters of cytokinin-responsive genes, including Type-A ARRs, initiating their transcription.[8][9][10]
-
Negative Feedback: The induced Type-A ARRs act as negative regulators of the pathway, providing a feedback loop to attenuate the signal.[1]
The ability of a 6-BTP analog to activate this pathway forms the molecular basis of its cytokinin activity.
Caption: The multi-step phosphorelay cytokinin signaling pathway.
Core Bioassay Protocols
The following protocols have been selected for their sensitivity, specificity, and historical validation in quantifying cytokinin activity.[7][11]
3.1. Tobacco (Nicotiana tabacum) Callus Bioassay
This is the quintessential bioassay for cytokinins, measuring the stimulation of cell division and proliferation in undifferentiated callus tissue. Its high sensitivity and specificity make it the gold standard for screening novel compounds.[7]
-
Principle: In the presence of a suitable auxin, tobacco pith callus requires an exogenous cytokinin to undergo cell division and growth. The increase in callus fresh or dry weight is directly proportional to the concentration of the active cytokinin in the medium over a specific range.[3][12]
-
Rationale for Selection: This assay directly measures the core function of cytokinins—the promotion of cell division. It is highly sensitive, capable of detecting cytokinin concentrations in the nanomolar range.[3]
-
Workflow:
Caption: Workflow for the Tobacco Callus Bioassay.
-
Detailed Protocol:
-
Media Preparation: Prepare Murashige and Skoog (MS) basal medium with vitamins.[13][14] Supplement with 2.0 mg/L (11.4 µM) indole-3-acetic acid (IAA) and 3% (w/v) sucrose. Adjust pH to 5.7-5.8 before adding 0.8% (w/v) agar. Autoclave at 121°C and 15 psi for 20 minutes.[13]
-
Stock Solutions: Prepare a 10 mM stock solution of each 6-BTP analog in DMSO or 1N NaOH. Expert Insight: Thiopurines can be less soluble than aminopurines. Gentle warming may be required. Ensure the final solvent concentration in the media is consistent across all treatments and does not exceed 0.1%, as it can be inhibitory. Prepare stock solutions for positive controls (e.g., BAP, Kinetin, or Zeatin).
-
Test Media: After autoclaving, allow the medium to cool to 50-60°C. Add the 6-BTP analogs and controls via filter sterilization (0.22 µm filter) to achieve the desired final concentrations (e.g., 0, 0.01, 0.1, 1.0, 10, 100 µM). Dispense ~25 mL into sterile petri dishes.
-
Negative Control: Medium with auxin but no cytokinin (or only the solvent).
-
Positive Control: Medium with a known active cytokinin (e.g., BAP) across the same concentration range.
-
-
Inoculation: Under sterile conditions in a laminar flow hood, transfer 3-5 pieces of established tobacco callus (approx. 10-20 mg each) onto each plate.
-
Incubation: Seal the plates with paraffin film and incubate in the dark at 25-28°C for 3-5 weeks.[7] Causality: Incubation in the dark prevents differentiation (e.g., chloroplast development) and ensures growth is primarily undifferentiated cell proliferation.
-
Data Collection: Carefully remove the callus from each plate, blot away any adhering agar, and record the final fresh weight. To obtain dry weight, dry the callus at 60°C for 48 hours.
-
Data Analysis: Calculate the mean increase in fresh/dry weight for each concentration. Plot the mean weight increase against the log of the molar concentration of the test compound to generate a dose-response curve.
-
3.2. Soybean (Glycine max) Hypocotyl Bioassay
This assay is an excellent alternative to the tobacco callus assay, often showing lower variability, higher reproducibility, and a shorter duration.[15][16]
-
Principle: Similar to the tobacco assay, soybean cotyledon or hypocotyl tissue requires cytokinin for sustained cell division and callus formation. The weight gain of the cultured tissue is proportional to the cytokinin activity.[11]
-
Rationale for Selection: This assay is highly reliable and specific for cytokinins. The use of sterilely grown hypocotyl sections provides more uniform starting material compared to established callus cultures, reducing experimental variability.[11][15]
-
Workflow:
Caption: Workflow for the Soybean Hypocotyl Bioassay.
-
Detailed Protocol:
-
Seed Sterilization: Surface sterilize soybean seeds (e.g., with 70% ethanol for 1 min, followed by 10% bleach with Tween 20 for 15 min, and rinse 3-5 times with sterile distilled water).
-
Germination: Germinate seeds aseptically on a hormone-free MS medium in the dark for 5-7 days.
-
Media Preparation: Prepare a modified MS medium or a specific soybean callus medium (e.g., Miller's medium).[11] A common formulation includes MS salts, B5 vitamins, 3% sucrose, and an auxin like 2,4-Dichlorophenoxyacetic acid (2,4-D) at 2 mg/L. Adjust pH to 5.8, add 0.8% agar, and autoclave.
-
Test Media: Prepare test media with a concentration series of 6-BTP analogs and controls as described in Protocol 3.1.
-
Explant Preparation: In a laminar flow hood, aseptically excise 3-5 mm sections from the hypocotyls of the dark-grown seedlings.
-
Inoculation: Place 3-4 hypocotyl sections onto the surface of the prepared test media.
-
Incubation: Seal plates and incubate in the dark at 25-28°C for 13-22 days.[15]
-
Data Collection & Analysis: Record the final fresh weight of the callus tissue that has proliferated from the sections. Analyze data as described for the tobacco bioassay.
-
3.3. Arabidopsis thaliana Root Elongation Inhibition Bioassay
This in-planta assay leverages the well-established antagonistic relationship between auxin and cytokinin in root development.[17][18]
-
Principle: Cytokinins inhibit primary root elongation and promote root cell differentiation.[18][19] The degree of root growth inhibition is dose-dependent and serves as a measure of cytokinin activity.
-
Rationale for Selection: This is a rapid, whole-organism assay that reflects the physiological effect of cytokinins in a developmental context. It is particularly useful for identifying compounds that may have antagonistic effects on auxin signaling, a key aspect of cytokinin action.[19][20]
-
Workflow:
Caption: Workflow for the Arabidopsis Root Elongation Bioassay.
-
Detailed Protocol:
-
Seed Sterilization: Surface sterilize Arabidopsis thaliana (Col-0 ecotype is standard) seeds and stratify at 4°C for 2-3 days to synchronize germination.
-
Media Preparation: Prepare half-strength (½) MS medium with 1% (w/v) sucrose. Adjust pH to 5.7, add 0.8% (w/v) agar, and autoclave.
-
Test Media: Prepare square petri plates with ½ MS medium containing the desired concentration series of 6-BTP analogs and controls, as described in Protocol 3.1.
-
Inoculation: Under sterile conditions, sow 10-15 seeds in a straight line on the surface of the agar, about 1 cm from the top of the plate.
-
Incubation: Seal the plates with breathable tape, orient them vertically, and incubate at ~22°C under a 16-hour light/8-hour dark photoperiod. Causality: Vertical orientation promotes straight root growth along the agar surface due to gravitropism, simplifying measurement.
-
Data Collection: After 7-10 days, capture high-resolution images of the plates using a flatbed scanner. Measure the length of the primary root for each seedling using image analysis software (e.g., ImageJ).
-
Data Analysis: Calculate the mean root length for each treatment. Plot the mean root length against the log of the molar concentration. A positive result is indicated by a dose-dependent decrease in root length.
-
Data Presentation and Interpretation
For robust comparison, summarize the results from multiple assays.
| Bioassay | Principle | Measured Parameter | Typical Duration | Sensitivity | Key Advantages |
| Tobacco Callus | Stimulation of cell division | Increase in fresh/dry weight | 3-5 weeks | High (nM range) | Gold standard, highly specific.[7] |
| Soybean Hypocotyl | Stimulation of cell division | Increase in fresh weight | 2-3 weeks | High (nM range) | High reproducibility, lower variability.[15][16] |
| Arabidopsis Root | Inhibition of cell elongation | Decrease in primary root length | 7-10 days | Moderate (µM range) | Rapid, in-planta context, whole-organism response.[19] |
Interpreting Dose-Response Curves:
-
Agonists: Active 6-BTP analogs will produce a classic sigmoidal dose-response curve. The EC₅₀ (half-maximal effective concentration) can be calculated and compared to that of the positive control (e.g., BAP) to determine relative potency.
-
Antagonists: Some analogs may show no activity or even inhibit callus growth, especially at higher concentrations. To test for antagonism, co-apply the analog with a known concentration of BAP (e.g., its EC₅₀). A rightward shift in the BAP dose-response curve indicates competitive antagonism.[21][22]
References
-
Dora Agri-Tech. (2024, May 26). Bioassay of Cytokinin. Available at: [Link]
-
Hwang, I., Sheen, J., & Müller, B. (n.d.). cytokinin signaling pathway. Molecular Biology. Available at: [Link]
-
Wikipedia. (n.d.). Cytokinin signaling and response regulator protein. Available at: [Link]
-
The Kieber Lab at UNC. (n.d.). Cytokinin Signaling. Available at: [Link]
-
Kakimoto, T. (2003). Cytokinin Signaling in Arabidopsis. Available at: [Link]
-
Company of Biologists Journals. (2018, February 27). Cytokinin signaling in plant development. Available at: [Link]
-
Manos, P. J., & Goldthwaite, J. (1976). An Improved Cytokinin Bioassay Using Cultured Soybean Hypocotyl Sections. PMC. Available at: [Link]
-
Newton, C., Morgan, C. B., & Morgan, D. G. (1980). Evaluation of a Bioassay for Cytokinins Using Soybean Hypocotyl Sections. Oxford Academic. Available at: [Link]
-
Journal of Experimental Botany | Oxford Academic. (n.d.). Evaluation of a Bioassay for Cytokinins Using Soybean Hypocotyl Sections. Available at: [Link]
-
Biology Discussion. (2016, August 17). Cytokinins: History, Function and Uses. Available at: [Link]
-
Biology Discussion. (2016, February 24). Study Notes on Bioassay (With Diagram) | Plants. Available at: [Link]
-
ResearchGate. (n.d.). Cytokinin-like activity detected in 100 mL MAC using the soybean callus.... Available at: [Link]
-
Digby, J., & Skoog, F. (1966). Cytokinin activation of thiamine biosynthesis in tobacco callus cultures. PubMed. Available at: [Link]
-
bioRxiv. (2018, January 5). Cytokinin activity of N6-benzyladenine derivatives assayed by interaction with the receptors in planta, in vitro, and in silico. Available at: [Link]
-
Digby, J., & Skoog, F. (1966). Cytokinin Activation of Thiamine Biosynthesis in Tobacco Callus Cultures. Available at: [Link]
-
Spíchal, L., et al. (2010, May 15). Cytokinin receptor antagonists derived from 6-benzylaminopurine. PubMed. Available at: [Link]
-
Spíchal, L., et al. (2009, January 15). The purine derivative PI-55 blocks cytokinin action via receptor inhibition. PubMed. Available at: [Link]
-
Salvi, E., et al. (2022, May 9). Cytokinin promotes growth cessation in the Arabidopsis root. PubMed. Available at: [Link]
-
Gookin, T. E., & Assmann, S. M. (2021, May 27). Sound Waves Promote Arabidopsis thaliana Root Growth by Regulating Root Phytohormone Content. MDPI. Available at: [Link]
-
Faculty of Science. (n.d.). Plant Cell & Tissue Culture Techniques. Available at: [Link]
-
Werner, T., et al. (2010, December 15). Root-Specific Reduction of Cytokinin Causes Enhanced Root Growth, Drought Tolerance, and Leaf Mineral Enrichment in Arabidopsis and Tobacco. The Plant Cell | Oxford Academic. Available at: [Link]
-
ResearchGate. (2025, October 19). Cytokinin promotes growth cessation in the Arabidopsis root. Available at: [Link]
-
Colorado State University Publishing. (n.d.). Plant Tissue Culture Media Preparation – Training in Plant Genetic Resources: Cryopreservation of Clonal Propagules. Available at: [Link]
-
Wikipedia. (n.d.). Cytokinin. Available at: [Link]
-
Wikipedia. (n.d.). 6-Benzylaminopurine. Available at: [Link]
Sources
- 1. Cytokinin Signaling [kieber.weebly.com]
- 2. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 3. biologydiscussion.com [biologydiscussion.com]
- 4. Cytokinin - Wikipedia [en.wikipedia.org]
- 5. 6-Benzylaminopurine - Wikipedia [en.wikipedia.org]
- 6. biorxiv.org [biorxiv.org]
- 7. Bioassay of Cytokinin - Dora Agri-Tech [doraagri.com]
- 8. Cytokinin signaling and response regulator protein - Wikipedia [en.wikipedia.org]
- 9. journals.biologists.com [journals.biologists.com]
- 10. Welcome to Jen Sheen's Lab [molbio.mgh.harvard.edu]
- 11. academic.oup.com [academic.oup.com]
- 12. biologydiscussion.com [biologydiscussion.com]
- 13. lucp.net [lucp.net]
- 14. Plant Tissue Culture Media Preparation – Training in Plant Genetic Resources: Cryopreservation of Clonal Propagules [colostate.pressbooks.pub]
- 15. An Improved Cytokinin Bioassay Using Cultured Soybean Hypocotyl Sections - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. mdpi.com [mdpi.com]
- 18. academic.oup.com [academic.oup.com]
- 19. Cytokinin promotes growth cessation in the Arabidopsis root - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Cytokinin receptor antagonists derived from 6-benzylaminopurine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. The purine derivative PI-55 blocks cytokinin action via receptor inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Robust, Stability-Indicating HPLC Method for the Purity Determination of 4-chlorobenzyl 7H-purin-6-yl sulfide
Abstract
This application note presents a systematic and scientifically grounded approach to developing a reverse-phase high-performance liquid chromatography (RP-HPLC) method for determining the purity of 4-chlorobenzyl 7H-purin-6-yl sulfide. The narrative elucidates the causal relationships between the analyte's physicochemical properties and the selection of chromatographic parameters. We detail a comprehensive workflow from initial method design and optimization to the execution of forced degradation studies, ensuring the final method is stability-indicating as per International Council for Harmonisation (ICH) guidelines.[1] Protocols are provided for each stage of development, supported by technical rationale to guide researchers and drug development professionals in establishing a reliable analytical method for quality control and stability assessment.
Introduction: Analyte Properties & Chromatographic Strategy
4-chlorobenzyl 7H-purin-6-yl sulfide is a molecule characterized by a polar, aromatic purine core and a nonpolar 4-chlorobenzyl thioether substituent. This amphiphilic nature makes it an ideal candidate for Reverse-Phase Liquid Chromatography (RP-LC), which separates compounds based on their hydrophobicity.[2] The primary analytical challenge is to develop a method that not only quantifies the main compound but also resolves it from all potential process-related impurities and degradation products that may arise during synthesis, storage, or formulation.
The key structural features influencing the chromatographic approach are:
-
Hydrophobic Moiety: The 4-chlorobenzyl group provides significant hydrophobicity, ensuring strong retention on a non-polar stationary phase like C18.[3]
-
Aromatic Systems: Both the purine and benzyl rings contain π-electron systems, which allows for sensitive UV detection and offers potential for alternative selectivity using stationary phases with π-π interaction capabilities (e.g., Biphenyl or Phenyl phases).[4]
-
Purine Core: The nitrogen atoms in the purine ring have basic properties, meaning their ionization state is pH-dependent. Controlling the mobile phase pH with a suitable buffer is therefore critical to ensure consistent retention times and symmetrical peak shapes.[5]
Our strategy is to first establish a baseline separation using a standard C18 column and then systematically optimize the method. Subsequently, we will perform forced degradation studies to validate its stability-indicating properties, a mandatory requirement by regulatory bodies.[6][7]
Initial Method Development
The initial phase focuses on selecting a logical starting point for the key HPLC parameters based on the analyte's chemical structure.
Column Chemistry Selection
The choice of stationary phase is the most critical factor for achieving selectivity.[8]
-
Primary Choice (C18): A C18 (octadecylsilane) column is the workhorse of reverse-phase HPLC and the recommended starting point. Its strong hydrophobic interactions with the 4-chlorobenzyl group will provide good retention. A high-purity, end-capped silica-based C18 column is preferred to minimize peak tailing from interactions with residual silanols.[9]
-
Alternative Selectivity (Biphenyl): For challenging separations where impurities co-elute with the main peak on a C18 column, a Biphenyl phase should be considered. This phase provides π-π interactions, which can offer unique selectivity for aromatic and sulfur-containing compounds like our target analyte.[4]
Mobile Phase & Detection Wavelength
-
Mobile Phase Composition: A mixture of water and an organic solvent is standard for RP-HPLC.[10] Acetonitrile is often preferred over methanol for its lower viscosity and UV cutoff.[11] To manage the ionizable nature of the purine core, a buffer is essential. A phosphate or acetate buffer in the range of 10-50 mM is typically adequate.[5] Starting with a pH around 7 will ensure the purine nitrogens are not protonated, leading to better peak shape.
-
Detection Wavelength (λmax): The presence of conjugated aromatic systems suggests strong UV absorbance. The optimal detection wavelength should be determined by scanning a dilute solution of the analyte from 200-400 nm using a PDA detector or spectrophotometer. Purine derivatives commonly exhibit absorbance maxima between 250 nm and 280 nm.[12][13] This provides high sensitivity for the main peak and potential impurities.
Protocol: Initial Chromatographic Conditions
This protocol establishes the starting point for method optimization.
-
Sample Preparation: Prepare a stock solution of 4-chlorobenzyl 7H-purin-6-yl sulfide at 1.0 mg/mL in acetonitrile. Dilute this stock solution with a 50:50 mixture of acetonitrile and water to a working concentration of approximately 0.1 mg/mL.
-
Mobile Phase Preparation:
-
Mobile Phase A: Prepare a 20 mM potassium phosphate buffer. Adjust the pH to 7.0 with phosphoric acid. Filter through a 0.45 µm nylon filter.[10]
-
Mobile Phase B: HPLC-grade acetonitrile.
-
-
Wavelength Determination: Inject the working standard and acquire a UV spectrum using a PDA detector. Identify the wavelength of maximum absorbance (λmax).
-
Initial Gradient Run: Perform a broad gradient run to determine the approximate elution time of the analyte.
-
Instrument Setup: Configure the HPLC system according to the parameters outlined in Table 1.
-
Analysis: Inject 10 µL of the working standard solution and acquire the chromatogram.
| Parameter | Initial Condition | Rationale |
| Column | C18, 150 mm x 4.6 mm, 5 µm | Standard starting point for hydrophobic compounds.[9] |
| Mobile Phase A | 20 mM Potassium Phosphate, pH 7.0 | Buffering to control analyte ionization state.[5] |
| Mobile Phase B | Acetonitrile | Common organic modifier with good UV transparency.[11] |
| Gradient | 10% to 90% B over 20 minutes | A wide scouting gradient to locate the analyte and impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature for reproducible retention times. |
| Detection | PDA at λmax (e.g., 265 nm) | Ensures maximum sensitivity and allows for peak purity analysis. |
| Injection Vol. | 10 µL | A typical injection volume for analytical HPLC. |
Table 1: Initial Chromatographic Conditions
Method Optimization Workflow
Optimization is an iterative process to achieve the desired chromatographic resolution and peak shape.[14] The goal is to achieve a resolution (Rs) of >2 between the main peak and all adjacent impurities.[8]
Figure 1: HPLC Method Development and Optimization Workflow.
Protocol: Method Optimization
-
Gradient Optimization: Based on the initial scouting run, adjust the gradient to be shallower around the elution time of the main peak. A useful rule of thumb is that a 10% decrease in the organic solvent content roughly triples the retention factor (k).[5]
-
Mobile Phase pH Adjustment: Analyze the sample using mobile phases with different pH values (e.g., pH 3.0, 5.0, and 7.0) to observe the effect on peak shape and the selectivity between the main peak and any impurities.
-
Temperature Adjustment: Evaluate the separation at different column temperatures (e.g., 25°C, 35°C, and 45°C). Temperature can alter mobile phase viscosity and interaction kinetics, sometimes significantly improving resolution.
-
Final Conditions: Once optimal separation is achieved, document the final parameters in a table.
| Parameter | Optimized Condition | Rationale for Optimization |
| Column | C18, 150 mm x 4.6 mm, 5 µm | Provided adequate retention and initial separation. |
| Mobile Phase A | 20 mM Ammonium Acetate, pH 5.5 | pH 5.5 offered the best peak symmetry and resolution. |
| Mobile Phase B | Acetonitrile | No change. |
| Gradient | 40% to 65% B over 15 minutes | Shallower gradient improved resolution of early eluting impurities. |
| Flow Rate | 1.0 mL/min | No change. |
| Column Temp. | 35 °C | Increased temperature sharpened peaks and improved resolution. |
| Detection | PDA at 265 nm | No change. |
| Injection Vol. | 10 µL | No change. |
Table 2: Example of Optimized Chromatographic Conditions
Forced Degradation: Establishing a Stability-Indicating Method
A stability-indicating method is one that can accurately measure the active ingredient without interference from its degradation products, impurities, or excipients. Forced degradation studies are essential to develop and validate such a method.[1] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that potential degradants are generated at a detectable level.[15]
Figure 2: Forced Degradation Stress Conditions.
Protocol: Forced Degradation Studies
For each condition below, a control sample (analyte in solvent, stored at ambient temperature and protected from light) should be prepared and analyzed alongside the stressed samples.[6]
-
Acid Hydrolysis:
-
Dissolve the analyte in a 50:50 acetonitrile/water mixture to 1 mg/mL.
-
Add an equal volume of 0.1 M HCl.
-
Heat at 60°C and take aliquots at 2, 4, and 8 hours.
-
Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before dilution and injection.
-
-
Base Hydrolysis:
-
Dissolve the analyte in a 50:50 acetonitrile/water mixture to 1 mg/mL.
-
Add an equal volume of 0.1 M NaOH.
-
Keep at room temperature and take aliquots at 30 minutes, 1 hour, and 2 hours.
-
Neutralize the aliquots with an equivalent amount of 0.1 M HCl before dilution and injection.
-
-
Oxidative Degradation:
-
Dissolve the analyte in acetonitrile to 1 mg/mL.
-
Add an equal volume of 3% hydrogen peroxide (H₂O₂).
-
Keep at room temperature, protected from light, and take aliquots at 2, 4, and 8 hours.
-
Dilute and inject directly.
-
-
Thermal Degradation:
-
Place the solid analyte in a controlled oven at 80°C / 75% Relative Humidity (if available).
-
Take samples at 1, 3, and 5 days.
-
Dissolve the solid in the diluent for analysis.
-
-
Photolytic Degradation:
-
Expose a solution of the analyte (e.g., 0.1 mg/mL) and the solid analyte to a light source that provides a minimum of 1.2 million lux hours of visible light and 200 watt-hours/m² of UV light, as specified in ICH Q1B guidelines.[16]
-
A control sample should be wrapped in aluminum foil and stored under the same conditions.
-
Analyze the samples after the exposure is complete.
-
After injection of all stressed samples, the resulting chromatograms must be evaluated. The method is considered stability-indicating if all degradation peaks are baseline-resolved from the main analyte peak, and the peak purity analysis (e.g., using a PDA detector) confirms the homogeneity of the main peak.
Conclusion
This application note outlines a comprehensive and logical workflow for the development of a stability-indicating HPLC purity method for 4-chlorobenzyl 7H-purin-6-yl sulfide. By beginning with an understanding of the analyte's chemical properties, we established a rational starting point for method development. Systematic optimization of the mobile phase and temperature led to a robust separation. The successful execution of forced degradation studies under various stress conditions, as mandated by ICH guidelines, confirms that the developed method is specific and suitable for its intended purpose in a regulated quality control environment. This structured approach not only yields a reliable analytical method but also provides a framework for tackling similar challenges in pharmaceutical analysis.
References
-
Hong, H., Zhang, Y., & Li, J. (1996). Retention of Aromatic Sulfur-Containing Compounds on RP-HPLC: Correlation with Partition Coefficients and Molecular Connectivity. Journal of Liquid Chromatography & Related Technologies, 19(10), 1617-1628. [Link]
-
ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]
-
Shinde, V. (2020, August 22). Separation of Closely Eluting Impurities by Selecting Appropriate Stationary Phase. Pharmaeli. [Link]
-
Labtech. (n.d.). Reverse Phase vs Normal Phase in HPLC. [Link]
-
Pesi, B., et al. (2016). Development of a new HPLC method using fluorescence detection without derivatization for determining purine nucleoside phosphorylase activity in human plasma. Journal of Chromatography B, 1011, 145-151. [Link]
-
Apranyos, K., et al. (2013). Development and Validation of a Simple High Performance Liquid Chromatography/UV Method for Simultaneous Determination of Urinary Uric Acid, Hypoxanthine, and Creatinine in Human Urine. Journal of Analytical Methods in Chemistry, 2013, 674092. [Link]
-
Moravek. (2024, October 22). Exploring the Different Mobile Phases in HPLC. [Link]
-
International Journal of Advanced Research in Science, Communication and Technology. (2025, April 15). A Review on HPLC Method Development and Validation in Forced Degradation Studies. [Link]
-
ALWSCI. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. [Link]
-
Agrahari, V., Bajpai, M., & Nanda, S. (2013). Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. Research Journal of Pharmacy and Technology, 6(5), 459-464. [Link]
-
Wilson, W. B., et al. (2016). Retention behavior of isomeric polycyclic aromatic sulfur heterocycles in reversed-phase liquid chromatography. Journal of Chromatography A, 1465, 99-108. [Link]
-
Welch Materials. (2025, April 8). Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage. [Link]
-
Sancilio, F. D., et al. (2013). Development and Validation of a Single HPLC Method for Analysis of Purines in Fish Oil Supplements. Food and Nutrition Sciences, 4(12), 1250-1256. [Link]
-
ResearchGate. (2013, December 15). Development and Validation of a Single HPLC Method for Analysis of Purines in Fish Oil Supplements. [Link]
-
Vlassa, M., et al. (2009). Determination of purine derivatives in bovine urine using rapid chromatographic techniques. Archiva Zootechnica, 12(4), 59-70. [Link]
-
Alsante, K. M., et al. (2012, January 1). Forced Degradation to Develop Stability-indicating Methods. Pharmaceutical Outsourcing. [Link]
-
Dong, M. W. (2021, March 26). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. [Link]
-
Restek Corporation. (n.d.). Enhance Retention of Sulfur Containing Compounds Through Pi-Pi Interactions Using Pinnacle DB Biphenyl HPLC Columns. LCGC International. [Link]
-
Atinary. (2024, August 27). Optimizing HPLC method development to maximize peak resolution. [Link]
-
Ghugare, P. S., & Kumar, S. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. European Pharmaceutical Review. [Link]
-
Element Lab Solutions. (2017, December 4). HPLC Method Optimisation. [Link]
-
Resolian. (2025, December 2). HPLC-UV Method Development for Highly Polar Impurities. [Link]
-
Phenomenex. (n.d.). Reversed Phase HPLC Columns. [Link]
Sources
- 1. ijarsct.co.in [ijarsct.co.in]
- 2. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 3. moravek.com [moravek.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. rjptonline.org [rjptonline.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. veeprho.com [veeprho.com]
- 9. pharmoutsourcing.com [pharmoutsourcing.com]
- 10. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 11. welch-us.com [welch-us.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. ibna.ro [ibna.ro]
- 14. Optimizing HPLC method development to maximize peak resolution – Atinary [atinary.com]
- 15. resolvemass.ca [resolvemass.ca]
- 16. pharmoutsourcing.com [pharmoutsourcing.com]
Application Note: Preparation and Handling of 4-Chlorobenzyl 7H-purin-6-yl Sulfide Stock Solutions
Abstract & Biological Context
This guide details the standardized protocol for preparing, storing, and diluting stock solutions of 4-chlorobenzyl 7H-purin-6-yl sulfide (also known as 6-((4-chlorobenzyl)thio)-9H-purine). This compound belongs to a class of 6-substituted purines often utilized as scaffolds for cyclin-dependent kinase (CDK) inhibitors , cytokinin analogs , and acetylcholinesterase (AChE) inhibitors [1, 2].
Due to the lipophilic nature of the 4-chlorobenzyl moiety and the planar stacking interactions of the purine ring, this molecule exhibits poor aqueous solubility. Improper stock preparation leads to micro-precipitation in cell culture media, resulting in erratic IC50 data and false-negative biological readouts. This protocol utilizes anhydrous DMSO (Dimethyl sulfoxide) to ensure complete solubilization and long-term stability.
Physicochemical Profile
Understanding the molecular properties is a prerequisite for accurate stoichiometry.
| Property | Value | Notes |
| IUPAC Name | 6-[(4-chlorophenyl)methylsulfanyl]-7H-purine | Tautomerizes between 7H and 9H forms in solution. |
| Molecular Formula | C₁₂H₉ClN₄S | |
| Molecular Weight | 276.74 g/mol | Use this value for Molarity calculations. |
| Solubility (Water) | < 0.1 mg/mL | Insoluble at neutral pH. |
| Solubility (DMSO) | ≥ 30 mg/mL (~100 mM) | Recommended solvent. |
| Solubility (Ethanol) | ~ 1-5 mg/mL | Requires warming; not recommended for high-conc. stocks. |
| Appearance | White to off-white powder | Prone to static charge. |
Critical Reagents & Equipment
-
Compound: 4-chlorobenzyl 7H-purin-6-yl sulfide (High Purity >98%).
-
Solvent: Anhydrous DMSO (Grade: Cell Culture Tested, ≥99.9%).
-
Note: Avoid "wet" DMSO.[1] Hygroscopic water uptake promotes degradation and precipitation.
-
-
Vessels: Amber glass vials (borosilicate) with PTFE-lined caps.
-
Why: Amber glass protects from photodegradation; PTFE prevents plasticizer leaching which can occur with polypropylene tubes in long-term DMSO storage.
-
-
Equipment: Analytical balance (0.01 mg readability), Anti-static gun (optional but recommended), Sonicator bath.
Protocol: Stock Solution Preparation (10 mM)
Target Concentration: 10 mM Target Volume: 1.0 mL
Step 1: Mass Calculation
Using the formula
Practical Adjustment: Weighing exactly 2.77 mg is difficult. It is scientifically superior to weigh a larger amount (e.g., ~5-10 mg) and adjust the solvent volume to match.
Step 2: Weighing and Solubilization
-
Static Control: Purine powders are often electrostatic. Use an anti-static gun on the vial or wait 30 seconds after placing the vial on the balance.
-
Weighing: Accurately weigh approximately 5.0 mg of powder into a sterile amber glass vial. Record the exact mass (e.g.,
). -
Volume Calculation: Calculate the required DMSO volume (
) to achieve 10 mM. Example: For 5.24 mg: -
Dissolution: Add the calculated volume of Anhydrous DMSO.
-
Mixing: Vortex vigorously for 30 seconds.
-
Observation: If particles remain, sonicate in a water bath at room temperature (25°C) for 5 minutes. Do not heat above 37°C to prevent thermal degradation [3].
-
Step 3: Aliquoting and Storage[2][3][4]
-
Divide the stock into small aliquots (e.g., 50–100 µL) in cryovials to avoid freeze-thaw cycles.
-
Storage:
-
-20°C: Stable for 6 months.
-
-80°C: Stable for >12 months.
-
-
Labeling: Include Compound Name, Concentration, Solvent, Date, and User Initials.
Workflow Visualization (DOT Diagram)
Figure 1: Step-by-step workflow for the preparation of a stable 10 mM stock solution.
Protocol: Aqueous Dilution (The "Intermediate Step")
Critical Warning: Direct dilution of a 10 mM hydrophobic stock into aqueous media (e.g., 1:1000 dilution) often causes rapid precipitation ("crashing out"), creating invisible micro-crystals that skew results.
The Solution: Use an Intermediate Dilution Step to lower the concentration while keeping the solvent ratio high enough to maintain solubility before the final spike.
Serial Dilution Scheme
To achieve a final assay concentration of 10 µM (0.1% DMSO):
-
Stock: 10 mM in 100% DMSO.
-
Intermediate (100x): Dilute Stock 1:10 into 100% DMSO .
-
Mix: 10 µL Stock + 90 µL DMSO = 1 mM (Intermediate).
-
-
Working Solution (10x): Dilute Intermediate 1:10 into Culture Media (pre-warmed) .
-
Mix: 100 µL Intermediate (1 mM) + 900 µL Media = 100 µM (Working).
-
Note: This step creates a 10% DMSO solution.[2] Vortex immediately. The compound is less likely to crash because the concentration drop is managed.
-
-
Final Assay (1x): Add Working Solution to cells 1:10.
-
Final: 10 µM compound, 1% DMSO.
-
Adjustment: If 1% DMSO is toxic to your specific cell line, adjust the intermediate step to target 0.1% final DMSO.
-
Dilution Logic Visualization (DOT Diagram)
Figure 2: Serial dilution strategy designed to prevent precipitation shock when transitioning from organic solvent to aqueous buffer.
Quality Control & Troubleshooting
| Issue | Possible Cause | Solution |
| Precipitate in Stock | Wet DMSO or Freeze/Thaw damage | Re-dissolve by warming to 37°C. If persistent, discard and use fresh anhydrous DMSO. |
| Precipitate in Media | "Crash out" effect | Use the Intermediate Dilution method (Section 6). Do not add 10 mM stock directly to PBS. |
| Yellowing of Solution | Oxidation of Sulfur | Thio-ethers can oxidize to sulfoxides over time. Store under inert gas (Argon/Nitrogen) if possible. |
| Inconsistent IC50 | Adsorption to plastic | Use glass intermediates or low-binding plastics. Purines can stick to polypropylene [4]. |
References
-
Legraverend, M., et al. (2000). "Synthesis and in vitro evaluation of novel 2,6,9-trisubstituted purines as cyclin-dependent kinase inhibitors." Bioorganic & Medicinal Chemistry, 8(8), 2007-2016.
-
Luchese, C., et al. (2017).[3] "Organoselenium compounds from purines: Synthesis of 6-arylselanylpurines with antioxidant and anticholinesterase activities."[3] Bioorganic & Medicinal Chemistry, 25(24). (Note: Describes the selenium analog handling, applicable to sulfur variants).
-
Sigma-Aldrich Technical Guide. "Handling and Solubility of Purine Derivatives." MilliporeSigma Technical Library.
-
Di, L., & Kerns, E. (2016). "Drug-Like Properties: Concepts, Structure Design and Methods." Elsevier Science. (Chapter on Solubility and precipitation kinetics).
Sources
Technical Support Center: Solubilization of 4-Chlorobenzyl 7H-purin-6-yl Sulfide
Case ID: PUR-S-006 Subject: Solubility Enhancement & Formulation Strategies Compound Class: 6-Substituted Purine Thioethers Support Level: Tier 3 (Senior Application Scientist)
Executive Summary & Compound Profile
Welcome to the Technical Support Center. You are likely encountering precipitation or poor dissolution with 4-chlorobenzyl 7H-purin-6-yl sulfide (also known as 6-(4-chlorobenzylthio)purine).
This compound presents a classic medicinal chemistry challenge: it combines a rigid, planar purine core with a lipophilic 4-chlorobenzyl tail. The thioether linkage increases lipophilicity compared to amino-purines (like adenine), resulting in a molecule that resists aqueous solvation but stacks avidly in the solid state.
Physicochemical "Cheat Sheet"
| Parameter | Estimated Value | Implication for Solubility |
| LogP | ~2.9 – 3.1 | Hydrophobic. Aqueous solubility is likely < 50 µg/mL without modification. |
| pKa (Acidic) | ~8.0 – 8.5 (N7/N9) | pH Sensitive. Solubility increases significantly at pH > 9.0 (anion formation). |
| pKa (Basic) | ~2.5 (N1/N3) | Weak Base. Protonation requires very low pH (< 2), which may be biologically incompatible. |
| H-Bond Donors | 1 (Purine N-H) | Limited interaction with water molecules. |
Troubleshooting Decision Matrix
Before proceeding to protocols, use this logic flow to select the correct solubilization strategy for your application.
Caption: Decision matrix for selecting the optimal solubilization strategy based on experimental constraints.
Strategy A: Cyclodextrin Complexation (Biocompatible)
The Science: The 4-chlorobenzyl moiety is an ideal "guest" for the hydrophobic cavity of Hydroxypropyl-
Protocol: Preparation of a 5 mM Stock in HP- -CD
Use this for animal injections or sensitive cell lines where DMSO is toxic.
Reagents:
-
4-chlorobenzyl 7H-purin-6-yl sulfide (Powder)
-
HP-
-CD (Parenteral grade preferred) -
Sterile Water or PBS
Step-by-Step:
-
Prepare Vehicle: Dissolve 20% w/v HP-
-CD in sterile water. (e.g., 2g CD in 10 mL water). Filter through 0.22 µm to ensure sterility. -
Weigh Compound: Weigh 13.8 mg of the purine sulfide (approx. MW 276.7 g/mol ) into a glass vial.
-
Add Vehicle: Add 10 mL of the 20% CD solution.
-
Energy Input (Critical): The complex does not form instantly.
-
Method A: Sonicate at 40°C for 30–45 minutes.
-
Method B: Shake/Rotate at 37°C overnight (12–24 hours).
-
-
Validation: The suspension should turn clear. If a slight haze remains, filter through a 0.45 µm PVDF filter. The loss is usually negligible if complexation was successful.
FAQ:
-
Q: Can I use
-CD? -
Q: Why HP-
-CD and not native -CD?-
A: Native
-CD has low water solubility (~18 mg/mL) and is nephrotoxic when injected parenterally. HP- -CD is highly soluble (>500 mg/mL) and safer.
-
Strategy B: Cosolvency (The "Quick Fix")
The Science: This compound likely follows a log-linear solubility model. The dielectric constant of water (
Protocol: The "Crash-Resistant" Dilution
Common Issue: Users dissolve in 100% DMSO, then squirt it into media, causing immediate precipitation (the "white cloud").
Correct Workflow:
-
Primary Stock: Dissolve compound in 100% anhydrous DMSO at 50 mM . (Sonicate if necessary; this should dissolve easily).
-
Intermediate Dilution (The Bridge):
-
Do NOT dilute 50 mM directly into water.
-
Prepare an intermediate step using PEG-400 or Propylene Glycol .
-
Mix: 10 µL of 50 mM DMSO Stock + 90 µL PEG-400. (Result: 5 mM in 10% DMSO/90% PEG).
-
-
Final Dilution: Slowly add the Intermediate Solution to your aqueous buffer with rapid vortexing.
Solubility Limit Table (Estimated):
| Solvent System | Estimated Max Solubility | Usage |
|---|---|---|
| 100% DMSO | > 100 mM | Frozen Stocks |
| 50% PEG-400 / 50% Water | ~ 5–10 mM | IP Injection / Oral |
| 5% DMSO / 95% PBS | < 100 µM | Cellular Assay (Risk of precip.) |
Strategy C: pH Manipulation
The Science: The N7/N9 proton of the purine ring is acidic (pKa ~8.2). At pH 10, the molecule exists as a negatively charged species, increasing solubility by orders of magnitude.
Warning: Purine thioethers can be susceptible to hydrolysis or oxidation at extreme pH. Use this method only for immediate use or short-term assays.
Protocol: Alkaline Dissolution
-
Suspend 10 mg of compound in 9 mL of water (it will not dissolve).
-
Add 0.1 M NaOH dropwise while stirring.
-
Monitor pH.[4] Once pH reaches ~10.5, the solution should clarify.
-
Back-titration (Optional): Rapidly add buffer (e.g., 1M Tris pH 7.4) to bring the pH down to physiological levels immediately before the experiment. Note: This creates a supersaturated solution that may precipitate over 1–2 hours.
Troubleshooting Guide (FAQ)
Q1: I see a fine precipitate after 24 hours in the fridge. Why?
-
Diagnosis: Temperature shock. Solubility is temperature-dependent.
-
Fix: Store stocks at room temperature if stability permits, or warm to 37°C and vortex before use. Do not use refrigerated stocks directly in assays.
Q2: My compound absorbs at 280nm. Does the solvent affect this?
-
Diagnosis: Yes. Purines have strong UV absorbance.
-
Fix: DMSO absorbs below 260nm but can interfere with some plate readers. If using UV for concentration checks, use Methanol as the solvent for the blank and sample, not DMSO.
Q3: Can I use Tween-80?
-
Diagnosis: Surfactants are an option (Strategy D).
-
Fix: Yes, 0.1% to 0.5% Tween-80 can stabilize the suspension. However, Tween can permeabilize cell membranes, generating false positives in cytotoxicity assays. Use Cyclodextrins (Strategy A) for cleaner biological data.
References & Grounding
-
PubChem Compound Summary. 4-chlorobenzyl 7H-purin-6-yl sulfide (CID 135439589). National Library of Medicine. Link
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. (Authoritative text on CD solubilization mechanisms). Link
-
Yalkowsky, S. H., et al. Handbook of Aqueous Solubility Data. CRC Press. (Standard reference for solubility prediction models).
-
NIST Chemistry WebBook. Purine, 6-(o-chlorobenzyl thio)- Data.[5] (Used for structural verification and thermodynamic analogies). Link
Disclaimer: This guide assumes the compound is chemically pure. Impurities (e.g., residual synthesis solvents or unreacted thiols) can drastically alter solubility profiles. Always perform a small-scale pilot before committing valuable compound.
Sources
Technical Support Center: Purification of 4-Chlorobenzyl 7H-Purin-6-yl Sulfide
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 4-chlorobenzyl 7H-purin-6-yl sulfide. The following troubleshooting and FAQ sections are designed to address common challenges encountered during the purification of this purine derivative from reaction mixtures.
Troubleshooting Guide: Navigating Purification Challenges
This section addresses specific experimental issues in a question-and-answer format, offering step-by-step solutions and the underlying scientific rationale.
Question 1: My crude product has precipitated as an oil or sticky solid and is resistant to crystallization. What are the next steps?
This is a common issue when residual solvents, unreacted starting materials, or byproducts act as impurities that inhibit the formation of a crystal lattice.
Answer:
-
Solvent Removal: Ensure all reaction solvents (e.g., DMF, DMSO) are thoroughly removed in vacuo. Co-evaporation with a high-boiling point, non-reactive solvent like toluene can be effective in azeotropically removing residual polar aprotic solvents.
-
Liquid-Liquid Extraction: If the crude product is oily, perform a liquid-liquid extraction. Dissolve the crude material in a suitable organic solvent like ethyl acetate or dichloromethane. Wash the organic layer sequentially with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to remove any acidic impurities, followed by water, and finally a brine solution to facilitate phase separation. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.
-
Trituration: If the resulting residue is still an oil or a sticky solid, trituration can induce solidification. Add a poor solvent in which the desired product is sparingly soluble but the impurities are more soluble (e.g., hexanes, diethyl ether, or a mixture thereof). Stir or sonicate the mixture. The product should precipitate as a solid, which can then be collected by filtration.
-
Solvent System for Recrystallization: Once a solid is obtained, proceed with recrystallization. Systematically test solvent systems to find one in which the product is highly soluble at elevated temperatures but poorly soluble at room temperature or below.[1][2] Common choices for purine derivatives include ethanol, methanol, ethyl acetate, or mixtures with hexanes.[3]
Question 2: My column chromatography is resulting in poor separation of the product from impurities. How can I optimize the separation?
Poor separation during column chromatography can be due to an inappropriate choice of stationary or mobile phase, improper column packing, or overloading of the sample.
Answer:
-
Thin-Layer Chromatography (TLC) Optimization: Before attempting column chromatography, optimize the mobile phase using TLC. The ideal solvent system should provide a retention factor (Rf) for the desired product of approximately 0.3-0.4 and good separation from all impurity spots.
-
Choice of Stationary Phase: While silica gel is common, the polar nature of the purine core may lead to tailing.[4] Consider using neutral or basic alumina, or a C18 reversed-phase silica gel. For purine compounds, C18 columns are often effective.[4]
-
Mobile Phase Modifiers: For normal phase chromatography on silica or alumina, adding a small amount of a polar solvent like methanol or a basic modifier like triethylamine or ammonia to the mobile phase can reduce peak tailing by competing with the polar sites on the stationary phase.[4] For reversed-phase chromatography, the addition of a modifier such as formic acid, acetic acid, or trifluoroacetic acid (TFA) can improve peak shape.[4]
-
Gradient Elution: If a single solvent system (isocratic elution) does not provide adequate separation, a gradient elution is recommended. Start with a less polar solvent system and gradually increase the polarity. This will first elute non-polar impurities, followed by the product, and finally the more polar impurities.
-
Sample Loading: Ensure the sample is loaded onto the column in a minimal volume of the initial mobile phase or a solvent in which it is highly soluble and which is a weak eluent. Overloading the column will lead to broad peaks and poor separation.[5]
Workflow for Purification Strategy
The following diagram outlines a general workflow for the purification of 4-chlorobenzyl 7H-purin-6-yl sulfide from a crude reaction mixture.
Caption: General purification workflow for 4-chlorobenzyl 7H-purin-6-yl sulfide.
Frequently Asked Questions (FAQs)
Q1: What are the expected starting materials and potential byproducts in the synthesis of 4-chlorobenzyl 7H-purin-6-yl sulfide?
The synthesis typically involves the S-alkylation of 6-mercaptopurine with 4-chlorobenzyl chloride.
| Compound Type | Name | Role/Potential Presence |
| Starting Material | 6-Mercaptopurine | Nucleophile |
| Starting Material | 4-Chlorobenzyl chloride | Electrophile |
| Side Product | Bis(4-chlorobenzyl) sulfide | From reaction of the product with another equivalent of 4-chlorobenzyl chloride |
| Side Product | 6,6'-Disulfanediylbis(7H-purine) | Oxidative dimerization of 6-mercaptopurine |
| Side Product | N-alkylated purines | Alkylation on a ring nitrogen instead of the sulfur |
Q2: What are the key safety precautions when handling the reagents and the product?
Both starting materials and the product require careful handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
6-Mercaptopurine: Harmful if swallowed and may cause irritation to the eyes, skin, and respiratory system.[6][7] It is also a suspected carcinogen and may impair fertility or harm an unborn child.[6][7]
-
4-Chlorobenzyl chloride: This compound is a lachrymator, meaning it can cause tearing.[8] It is also corrosive and can cause severe skin burns and eye damage.[9] It is toxic if swallowed, inhaled, or in contact with skin.[9]
-
4-chlorobenzyl 7H-purin-6-yl sulfide: As a derivative of 6-mercaptopurine, it should be handled with caution, assuming similar potential hazards.
Q3: What are the expected spectral data for pure 4-chlorobenzyl 7H-purin-6-yl sulfide?
-
1H NMR: The spectrum would likely show signals for the purine ring protons (H-2 and H-8), typically in the range of δ 8.0-9.0 ppm.[10] The benzylic protons would appear as a singlet around δ 4.0-5.0 ppm. The aromatic protons of the 4-chlorobenzyl group would appear as two doublets in the aromatic region (δ 7.0-7.5 ppm).
-
13C NMR: The spectrum would show characteristic signals for the purine ring carbons, the benzylic carbon, and the carbons of the 4-chlorobenzyl group.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (C12H9ClN4S), which is approximately 276.75 g/mol .
Q4: What is a standard protocol for recrystallization of this compound?
The following is a general procedure that should be optimized for your specific case.[2]
Experimental Protocol: Recrystallization
-
Solvent Selection: In a small test tube, dissolve approximately 20-30 mg of the crude solid in a minimal amount of a hot solvent (e.g., ethanol, methanol, or ethyl acetate).
-
Dissolution: In a larger flask, dissolve the bulk of the crude product in the minimum amount of the chosen boiling solvent.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities and the charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Crystal formation should occur. Further cooling in an ice bath can maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals in a vacuum oven or desiccator to a constant weight.
References
-
Teledyne ISCO. (n.d.). Purine and Related Compound Purification Strategies. Teledyne Labs. Retrieved from [Link]
- Google Patents. (n.d.). US7105666B2 - Synthesis of purine derivatives.
-
Fermion. (2025, January 22). Safety Data Sheet: 6-Mercaptopurine monohydrate. Retrieved from [Link]
-
University of Toronto. (n.d.). Recrystallization. Retrieved from [Link]
-
LabXchange. (2024, January 23). Lab Procedure: Recrystallization. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Insitu fabrication of ZIF-67 on titania coated magnetic nanoparticles: A new platform for the immobilization of Pd(II) with enhanced catalytic activity in organic transformations - Supporting Information. Retrieved from [Link]
- Veselý, J., et al. (2022). Revisiting biocrystallization: purine crystalline inclusions are widespread in eukaryotes.
-
National Cancer Institute. (n.d.). Definition of mercaptopurine. NCI Drug Dictionary. Retrieved from [Link]
-
MDPI. (2024, January 30). Antiviral Potential of Azathioprine and Its Derivative 6- Mercaptopurine: A Narrative Literature Review. Retrieved from [Link]
- Nawrot, B., & Zielińska, A. (2002). An Attempt to Assign the NMR Spectra in 7-Methyl- and 7-Benzyl-substituted 7H-Purine 1-Oxides Using the ACD/Labs Software Package. Molecules, 7(10), 734-743.
-
GPAT Discussion Center. (2019, May 28). SYNTHESIS OF 6-MERCAPTOPURINE | PHARMACEUTICAL CHEMISTRY [Video]. YouTube. Retrieved from [Link]
- Amade, P., et al. (2011). Psammaplin Metabolites New and Old: An NMR Study Involving Chiral Sulfur Chemistry. Marine Drugs, 9(9), 1549–1560.
-
YMC America, Inc. (2024, January 31). Enabling high purities and yields in therapeutic peptide purification using multicolumn countercurrent solvent gradient pur. Retrieved from [Link]
Sources
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. LabXchange [labxchange.org]
- 3. US7105666B2 - Synthesis of purine derivatives - Google Patents [patents.google.com]
- 4. teledynelabs.com [teledynelabs.com]
- 5. Sample Preparation for Chromatographic Purification [sigmaaldrich.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. fermion.fi [fermion.fi]
- 8. fishersci.com [fishersci.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. An Attempt to Assign the NMR Spectra in 7-Methyl- and 7-Benzyl-substituted 7H-Purine 1-Oxides Using the ACD/Labs Software Package - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of 4-chlorobenzyl 7H-purin-6-yl sulfide
Welcome to the technical support center for researchers utilizing 4-chlorobenzyl 7H-purin-6-yl sulfide in their experimental workflows. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions regarding the stability of this compound in typical cell culture environments. As your partner in research, we aim to equip you with the knowledge to ensure the integrity and reproducibility of your experiments.
Introduction: Understanding the Stability of Your Compound
4-chlorobenzyl 7H-purin-6-yl sulfide is a purine derivative with a thioether linkage, a structure that suggests potential vulnerabilities in the complex milieu of cell culture media. The stability of any small molecule in an in vitro setting is paramount, as degradation can lead to a loss of potency, the formation of confounding metabolites, and ultimately, misinterpretation of experimental results. This guide will walk you through the potential stability issues, how to identify them, and the steps to mitigate them.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of 4-chlorobenzyl 7H-purin-6-yl sulfide in my cell culture medium?
A1: Several factors can influence the stability of your compound. These can be broadly categorized as chemical and enzymatic.
-
Chemical Factors:
-
pH of the Medium: Standard cell culture media are typically buffered between pH 7.2 and 7.4. Deviations from this range, which can occur due to cellular metabolism, can potentially affect the stability of the compound. While purine analogs are generally stable in this pH range, extremes can lead to hydrolysis of the purine ring or the thioether bond.
-
Light Exposure: Thiopurine analogs can be sensitive to UV light, which can induce photodegradation.[1][2] It is crucial to minimize the exposure of your stock solutions and final culture plates to direct light.
-
Reactive Oxygen Species (ROS): Cell culture media, especially when exposed to light, can generate ROS. The thioether linkage in your compound is susceptible to oxidation by ROS, potentially forming the corresponding sulfoxide and sulfone.
-
Media Components: Certain components in the media, such as trace metals or reducing agents like cysteine, can potentially interact with and degrade the compound.[3][4]
-
-
Enzymatic Factors:
-
Cellular Enzymes: If you are working with whole cells, intracellular enzymes can metabolize the compound. For thiopurine derivatives, key enzymes include xanthine oxidase (XO), which can oxidize the purine ring, and thiopurine S-methyltransferase (TPMT), which can methylate the sulfur atom.[5][6][7]
-
Extracellular Enzymes: Some cell types may secrete enzymes into the medium that could potentially degrade the compound.
-
Q2: I'm observing a precipitate in my culture medium after adding the compound. What could be the cause?
A2: Precipitation is a common issue and can be attributed to several factors:
-
Poor Aqueous Solubility: The compound may have limited solubility in the aqueous environment of the cell culture medium. We recommend determining the maximum soluble concentration in your specific medium.
-
"Solvent Shock": If you are using a concentrated stock solution in an organic solvent like DMSO, rapid addition to the aqueous medium can cause the compound to crash out of solution. To avoid this, add the stock solution dropwise while gently swirling the medium.
-
High Final Concentration: You may be exceeding the solubility limit of the compound in the final culture volume.
-
Interaction with Media Components: The compound might be interacting with proteins in serum or other media components to form insoluble complexes.
Q3: How can I assess the stability of 4-chlorobenzyl 7H-purin-6-yl sulfide in my specific cell culture setup?
A3: A stability study is highly recommended. The general workflow involves incubating the compound in your cell culture medium (with and without cells) under your experimental conditions (e.g., 37°C, 5% CO2). Aliquots are taken at various time points (e.g., 0, 2, 4, 8, 24, 48 hours) and analyzed by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to quantify the remaining parent compound.[8][9][10]
Troubleshooting Guide
This section addresses specific problems you may encounter and provides a logical workflow for identifying the root cause and implementing a solution.
Issue 1: Loss of Compound Activity or Inconsistent Results
If you observe a decrease in the expected biological effect of your compound over time or significant variability between experiments, compound instability should be a prime suspect.
Troubleshooting Workflow:
Caption: Workflow for interpreting stability data.
References
-
Yoo, I. Y., Lee, K., Ji, O. J., Woo, H. I., & Lee, S. Y. (2018). Evaluation of Stability of Thiopurine Metabolites Using a Validated LC-MS/MS Method. Annals of laboratory medicine, 38(3), 255–261. [Link]
-
LC-MS/MS Method for Therapeutic Drug Monitoring of Thiopurine Metabolites in Red Blood Cells. (2026, January 20). LCGC International. [Link]
-
Bajaj, A. O., Kushnir, M. M., Kish-Trier, E., Law, R. N., & Johnson-Davis, K. L. (2022). LC-MS/MS Method for Measurement of Thiopurine Nucleotides (TN) in Erythrocytes and Association of TN Concentrations With TPMT Enzyme Activity. Frontiers in pharmacology, 13, 848911. [Link]
-
A Validated HPLC Method for the Monitoring of Thiopurine Metabolites in Whole Blood in Paediatric Patients with Inflammatory Bowel Disease. (2025, August 10). ResearchGate. [Link]
-
THIOPURINE METABOLITES (6-mercaptopurine, Azathioprine) - (B) - Lab Information Manual. (n.d.). Alberta Precision Laboratories. [Link]
-
Robins, M. J., & Uznanski, B. (1981). Kinetic Studies of 6-Halopurine Nucleoside in SNAr Reactions; 6-(Azolyl, Alkylthio and Fluoro). BYU ScholarsArchive. [Link]
-
Paz-García, M. D., Alda-Garcimartín, C., Montaña-Alarcón, M., G-B-Besada, M., & Armenta-Esteban, S. (2021). Cytostatic Drug 6-Mercaptopurine Degradation on Pilot Scale Reactors by Advanced Oxidation Processes: UV-C/H2O2 and UV-C/TiO2/H2O2 Kinetics. Applied Sciences, 11(9), 4068. [Link]
-
Reaction of phenol with various 6-chloropurines. (n.d.). ResearchGate. [Link]
- Hitchings, G. H., & Elion, G. B. (1958). U.S. Patent No. 2,832,781. Washington, DC: U.S.
-
Purine analogues – Knowledge and References. (n.d.). Taylor & Francis. [Link]
-
Brem, R., & Karran, P. (2012). UVA photosensitization of thiopurines and skin cancer in organ transplant recipients. Photochemical & Photobiological Sciences, 11(1), 54-62. [Link]
-
Bökkerink, J. P., Stet, E. H., De Abreu, R. A., & Van Laarhoven, J. P. (1994). Decrease in S-adenosylmethionine synthesis by 6-mercaptopurine and methylmercaptopurine ribonucleoside in Molt F4 human malignant lymphoblasts. Biochemical pharmacology, 48(9), 1677–1684. [Link]
-
Kufe, D. W., Pollock, R. E., Weichselbaum, R. R., Bast, R. C., Jr., Gansler, T. S., Holland, J. F., & Frei, E., III (Eds.). (2003). Holland-Frei Cancer Medicine. 6th edition. BC Decker. [Link]
-
Assay Troubleshooting. (n.d.). Molecular Diagnostics: The Primer. [Link]
-
Koren, R., & Kessel, D. (1983). S-substituted derivatives of 6-mercaptopurine ribosides interact both with the transport and metabolic phosphorylation of uridine by virus-transformed hamster fibroblasts. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, 762(3), 409-415. [Link]
-
Yoo, I. Y., Lee, K., Ji, O. J., Woo, H. I., & Lee, S. Y. (2018). Evaluation of Stability of Thiopurine Metabolites Using a Validated LC-MS/MS Method. Annals of laboratory medicine, 38(3), 255–261. [Link]
-
Al-Shorbagy, M. Y., Al-Wossabi, A. M., El-Say, K. M., & El-Bardisy, M. G. (2024). Effects of 6-Mercaptopurine and its Derivatives on Human Hepatocellular Carcinoma and Mammary Adenocarcinoma Cell Lines. Science Alert. [Link]
-
Synthesis and full characterisation of 6-chloro-2-iodopurine, a template for the functionalisation of purines. (2025, August 6). ResearchGate. [Link]
-
Bökkerink, J. P., Stet, E. H., De Abreu, R. A., & Van Laarhoven, J. P. (1994). Decrease in S-adenosylmethionine synthesis by 6-mercaptopurine and methylmercaptopurine ribonucleoside in Molt F4 human malignant lymphoblasts. Biochemical pharmacology, 48(9), 1677–1684. [Link]
-
de Vries, A. C., van Bodegraven, A. A., & Mulder, C. J. (2007). Advances in Thiopurine Drug Delivery: The Current State-of-the-Art. Current drug delivery, 4(1), 69–80. [Link]
-
HPLC Troubleshooting Guide. (n.d.). Waters. [Link]
-
Derijks, L. J., Gilissen, L. P., Engels, L. G., & Bos, L. P. (2010). Limited Stability of Thiopurine Metabolites in Blood Samples: Relevant in Research and Clinical Practise. Clinical chemistry and laboratory medicine, 48(6), 841–844. [Link]
-
Dervieux, T., Chu, Y., Su, Y., Pui, C. H., Evans, W. E., & Relling, M. V. (1998). Identification of 6-methylmercaptopurine derivative formed during acid hydrolysis of thiopurine nucleotides in erythrocytes, using liquid chromatography-mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance assay. Clinical chemistry, 44(12), 2511–2515. [Link]
-
Cell culture media impact on drug product solution stability. (2025, August 10). ResearchGate. [Link]
-
Thiopurine metabolism. (n.d.). ResearchGate. [Link]
-
Yoo, I. Y., Lee, K., Ji, O. J., Woo, H. I., & Lee, S. Y. (2018). Evaluation of Stability of Thiopurine Metabolites Using a Validated LC-MS/MS Method. Annals of laboratory medicine, 38(3), 255–261. [Link]
-
Reactions of Thiols. (2021, December 14). Chemistry Steps. [Link]
-
Wang, J. F., Zhang, L. R., Yang, Z. J., & Zhang, L. H. (2004). Synthesis and biological evaluation of 6-substituted purine and 9-beta-d-ribofuranosyl purine analogues. Bioorganic & medicinal chemistry, 12(6), 1425–1429. [Link]
-
Yoo, I. Y., Lee, K., Ji, O. J., Woo, H. I., & Lee, S. Y. (2018). Evaluation of Stability of Thiopurine Metabolites Using a Validated LC-MS/MS Method. Annals of laboratory medicine, 38(3), 255–261. [Link]
-
Exploring CHO cell culture medium stability risks and trace elements variance in cell culture performance. (n.d.). BioSpectrum Asia. [Link]
-
Regulatory Knowledge Guide for Small Molecules. (n.d.). NIH's Seed. [Link]
-
Laird, M. W., & Jones, B. (2016). Cell culture media impact on drug product solution stability. Biotechnology progress, 32(4), 998–1008. [Link]
-
Rattanajak, R., Thavarungkul, P., & Niamsiri, N. (2011). Stability studies of isothiocyanates and nitriles in aqueous media. Songklanakarin Journal of Science and Technology, 33(6), 661-667. [Link]
-
Moschel, R. C., McDougall, M. G., Dolan, M. E., Stine, L., & Pegg, A. E. (1992). Structural features of substituted purine derivatives compatible with depletion of human O6-alkylguanine-DNA alkyltransferase. Journal of medicinal chemistry, 35(23), 4486–4491. [Link]
-
Tlaskal, J., & Dvořáková, H. (2024). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. Molecules, 29(7), 1629. [Link]
-
Thiopurine metabolism. (n.d.). ResearchGate. [Link]
-
Benzylic C–H Oxidation: Recent Advances and Applications in Heterocyclic Synthesis. (2024, December 22). MDPI. [Link]
-
Interplay between mTOR and Purine Metabolism Enzymes and Its Relevant Role in Cancer. (2024, June 19). MDPI. [Link]
-
Enzymes involved in purine metabolism - A review of histochemical localization and functional implications. (n.d.). Dialnet. [Link]
-
6-Thioguanine alters the structure and stability of duplex DNA and inhibits quadruplex DNA formation. (2025, August 7). ResearchGate. [Link]
-
Farrugia, L. J. (2009). 6-Benzylsulfanyl-9H-purine. Acta Crystallographica Section E: Structure Reports Online, 65(12), o2994. [Link]
-
G. Estiu, K. A. Worthington, J. S. Snyder, M. E. Mura, D. E. Falvey, J. P. Richard (2003). Selectivity of purine alkylation by a quinone methide. Kinetic or thermodynamic control?. Journal of the American Chemical Society, 125(31), 9494-9503. [Link]
-
Inhibition of Xanthine Oxidase-Catalyzed Xanthine and 6-Mercaptopurine Oxidation by Flavonoid Aglycones and Some of Their Conjugates. (n.d.). MDPI. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. UVA photosensitization of thiopurines and skin cancer in organ transplant recipients - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lab Information Manual [apps.sbgh.mb.ca]
- 6. Purine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of Stability of Thiopurine Metabolites Using a Validated LC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Frontiers | LC–MS/MS Method for Measurement of Thiopurine Nucleotides (TN) in Erythrocytes and Association of TN Concentrations With TPMT Enzyme Activity [frontiersin.org]
Resolving NMR signal overlap in 6-substituted purine derivatives
Technical Support Center: NMR Analysis of 6-Substituted Purine Derivatives
Introduction: The "Kinase Scaffold" Challenge
Welcome to the specialized support hub for purine chemistry. 6-substituted purines are the backbone of modern kinase inhibitor discovery (e.g., Roscovitine, Idelalisib). However, their NMR analysis is notoriously difficult due to signal overlap, rapid tautomeric exchange, and quaternary carbon congestion.
This guide provides field-proven troubleshooting protocols designed to resolve these specific spectral artifacts.
Module 1: The "H2 vs. H8" Crisis (Proton Assignment)
Problem: In many 6-substituted purines, the H2 and H8 protons appear as singlets with nearly identical chemical shifts (typically 8.0–8.5 ppm), making assignment impossible by simple 1D integration.
Technical Insight:
-
H8 (C8-H): Located on the imidazole ring (5-membered). It is more acidic and highly sensitive to solvent polarity and N7/N9 tautomerism.
-
H2 (C2-H): Located on the pyrimidine ring (6-membered). It is generally more shielded from the imidazole nitrogen dynamics but sensitive to C6-substituents.
Troubleshooting Protocol 1: The "Solvent Swap" & NOE Validation
Do not rely on chemical shift prediction software alone. Use this self-validating workflow.
Step-by-Step:
-
Run Reference Spectrum: Acquire 1H NMR in DMSO-d6 .
-
Perform NOESY 1D/2D:
-
Irradiate the substituent at the N9 position (e.g., alkyl/sugar) or the C6-substituent.
-
Logic: H8 is spatially close to N7/N9 substituents. H2 is spatially distant from the imidazole ring.
-
Result: If you see an NOE correlation between the alkyl group and the aromatic singlet, that singlet is H8 .
-
-
Solvent Titration (If NOE is ambiguous):
-
Add 10-20% CDCl3 or Acetone-d6 to your DMSO tube.
-
Result: H8 typically shifts significantly (>0.1 ppm) due to hydrogen bonding changes at N7, whereas H2 remains relatively stable.
-
Visual Workflow: H2 vs. H8 Decision Tree
Caption: Logic flow for distinguishing H2 and H8 protons using NOE proximity and solvent sensitivity.
Module 2: Tautomerism & Broad Signals (N7-H vs. N9-H)
Problem: Signals for N-H or adjacent carbons appear broad or vanish entirely. This is due to intermediate exchange rates between N7-H and N9-H tautomers on the NMR timescale.
FAQ: Why is my spectrum sharp in DMSO but broad in CDCl3?
-
Answer: In non-polar solvents (CDCl3), purines often aggregate or undergo rapid proton exchange. DMSO forms strong hydrogen bonds with the N-H, slowing the exchange rate (often to the "slow exchange" regime), which sharpens the signals and allows observation of distinct tautomers.
Troubleshooting Protocol 2: Variable Temperature (VT) & 15N HMBC
To definitively assign the tautomer (or regiosomer if alkylated), you must use 1H-15N HMBC .
The "Gold Standard" Assignment Table: Nitrogen chemical shifts are the most reliable indicator of tautomeric state.
| Nitrogen Position | "Pyridine-like" Shift (C=N) | "Pyrrole-like" Shift (C-N-R) |
| N7 | ~230 - 250 ppm | ~160 - 175 ppm |
| N9 | ~230 - 250 ppm | ~160 - 175 ppm |
-
Rule: If you have an N9-alkylated purine, N9 will be "pyrrole-like" (~165 ppm) and N7 will be "pyridine-like" (~240 ppm).
-
Rule: If you have an N7-alkylated isomer, N7 will be "pyrrole-like" (~165 ppm) and N9 will be "pyridine-like" (~240 ppm).
Experimental Setup (1H-15N HMBC):
-
Pulse Sequence: hmbcgpndqf (Bruker) or equivalent.
-
Optimization: Set CNST13 (J-coupling) to 6-8 Hz (optimized for 2-3 bond couplings).
-
Note: 15N at natural abundance requires high concentration (>20 mg) or a CryoProbe.
Module 3: Quaternary Carbon Assignment (C4, C5, C6)
Problem: C4, C5, and C6 are quaternary carbons that often appear within a narrow range (150–160 ppm) and cannot be distinguished by DEPT/APT.
Solution: Use the HMBC Connectivity Logic . The specific long-range couplings of H2 and H8 provide a unique "fingerprint" for each carbon.
The HMBC Logic Matrix
| Proton | Correlations to C4? | Correlations to C5? | Correlations to C6? |
| H2 | Yes ( | No ( | Yes ( |
| H8 | Yes ( | Yes ( | No ( |
Interpretation Guide:
-
Find C4: It is the only carbon that correlates to BOTH H2 and H8.
-
Find C5: It correlates only to H8 (and usually N7/N9 in 15N experiments).
-
Find C6: It correlates only to H2 (and often the substituent protons on the C6-group).
Visual Workflow: HMBC Assignment Logic
Caption: HMBC correlation map. C4 is identified by shared correlations from both H2 and H8.[1]
Module 4: Advanced Resolution (Pure Shift NMR)
Problem: 6-substituted purines often have complex aromatic substituents (e.g., benzylamines, anilines) at the C6 position. These signals overlap with the purine H2/H8 singlets or each other, creating "multiplet forests."
Solution: Pure Shift NMR (Broadband Homonuclear Decoupling). This technique collapses multiplets into singlets, effectively turning your proton spectrum into a "carbon-like" decoupled spectrum.
Recommended Pulse Sequences:
-
PSYCHE (Pure Shift Yielded by Chirp Excitation):
-
Pros: High sensitivity, cleaner baselines.
-
Use case: Low concentration samples (<5 mg).
-
-
Zangger-Sterk (ZS):
-
Pros: Easy to set up on older consoles.
-
Cons: Lower sensitivity (slice selection loss).
-
Use case: High concentration samples (>20 mg).
-
Protocol for PSYCHE (Bruker TopSpin):
-
Acquire a standard 1H spectrum (zg30).
-
Load the PSYCHE parameter set (usually psyche).
-
Set SW (Spectral Width) to cover only the aromatic region if possible to save time.
-
Process with xfb (it is acquired as a pseudo-2D) or use the specific reconstruction command pshift.
References
-
Structural Analysis of Purines
- Marek, R., et al. (2002). N7- and N9-substituted purine derivatives: a 15N NMR study. Magnetic Resonance in Chemistry.
-
Pure Shift NMR Methodology
- Foroozandeh, M., et al. (2014). Ultrahigh-Resolution NMR Spectroscopy.
-
HMBC & Heterocycle Assignment
-
Claridge, T. D. W. (2016).[2] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
-
-
Solvent Effects on Purines
- Kierdaszuk, B., et al. (1983). Tautomerism of N-substituted purines.
Sources
A Senior Application Scientist's Guide to Purity Validation of 4-chlorobenzyl 7H-purin-6-yl sulfide: An In-depth Comparison of LC-MS and Alternative Methodologies
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a compound's purity is a foundational requirement for advancing any project. The presence of unidentified impurities, even at trace levels, can confound biological data and pose significant safety risks. This guide provides an in-depth, experience-driven comparison of analytical techniques for validating the purity of 4-chlorobenzyl 7H-purin-6-yl sulfide, a purine analog with potential applications in medicinal chemistry.[] We will establish not only a robust, validated Liquid Chromatography-Mass Spectrometry (LC-MS) protocol but also provide the causal logic behind our experimental choices and objectively compare its performance against established alternatives.
The Imperative of Purity: Beyond a Simple Percentage
In pharmaceutical development, purity assessment is a multifaceted issue. A purity value of "99%" is meaningless without understanding the identity and quantity of the remaining 1%.[2] Impurity profiling is critical as structurally similar by-products from synthesis or degradation products can possess undesirable biological activity or toxicity.[3] Therefore, the goal is not merely to quantify the main peak but to detect, identify, and quantify all components within a sample, a task for which LC-MS is exceptionally suited.[3][4]
The Premier Choice: Why LC-MS for Purity Validation?
While various analytical tools are available, the combination of liquid chromatography's separation power with mass spectrometry's detection specificity makes LC-MS the gold standard for impurity profiling.[5]
-
Unmatched Specificity: Unlike detectors like UV-Vis, which identify compounds based on light absorbance, a mass spectrometer identifies them by their unique mass-to-charge ratio (m/z).[6] This allows it to distinguish between co-eluting compounds that might be indistinguishable by HPLC-UV.[6]
-
Superior Sensitivity: LC-MS can detect impurities at parts-per-billion (ppb) or even parts-per-trillion (ppt) levels, which is often non-negotiable for identifying potentially genotoxic impurities.[7][8]
-
Structural Information: The mass data provides the molecular weight of the parent compound and its impurities.[5] This is the first and most critical piece of information in the structural elucidation puzzle, a feat impossible with HPLC-UV alone.
The following workflow illustrates the logical progression of a typical LC-MS purity validation experiment.
Sources
Reference Standards for 6-(4-chlorobenzylthio)purine: Analytical Comparison & Protocol Guide
Topic: Reference Standards for 6-(4-chlorobenzylthio)purine Analysis Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1]
Executive Summary
6-(4-chlorobenzylthio)purine (often coded in early discovery as a specific antiviral or CDK inhibitor analog) represents a critical class of S-substituted purines.[1] Unlike its parent compound, 6-mercaptopurine (6-MP), this thioether derivative exhibits distinct lipophilicity and metabolic stability profiles.[1]
This guide objectively compares reference standard grades available for this analyte, detailing why "purity by HPLC" is an insufficient metric for quantitative assays in drug development. We provide validated protocols for distinguishing this compound from its primary degradation products (sulfoxides and hydrolytic parents) and establish a hierarchy of reference material suitability.
Part 1: The Reference Standard Landscape
In quantitative bioanalysis and CMC (Chemistry, Manufacturing, and Controls) characterization, not all "98% pure" vials are equal.[1] For 6-(4-chlorobenzylthio)purine, the presence of counter-ions, residual benzyl halides, and moisture can skew potency calculations by >5%.
Comparative Analysis: Standard Grades
The following table contrasts the three primary grades of reference materials available for this compound.
| Feature | Primary Reference Standard (CRM) | Working Standard (Secondary) | Research Grade (Reagent) |
| Intended Use | GMP release testing, calibrating secondary standards.[1] | Routine QC, daily calibration curves.[1] | Early discovery screening, qualitative ID.[1] |
| Purity Assignment | Mass Balance Approach: (100% - %Water - %Solvents - %Inorganics - %Impurities).[1] | Purity by HPLC: Area % only. | Crude: Often >95% but uncharacterized.[1] |
| Traceability | SI-traceable (qNMR validation). | Traceable to the Primary Standard.[1][2] | Vendor-dependent (often none).[1] |
| Critical Impurities | Quantified (e.g., 6-MP, 4-chlorobenzyl alcohol).[1] | Qualitatively identified. | Unknown. |
| Water Content | Measured (Karl Fischer) and factored into assay. | Often assumed <1% (dangerous for hygroscopic purines).[1] | Not measured. |
| Cost Factor | High (10x).[1] | Medium (3x).[1] | Low (1x).[1] |
Scientist’s Insight: For 6-(4-chlorobenzylthio)purine, I strongly advise against using Research Grade material for IC50 determination or PK studies. The synthesis often involves 4-chlorobenzyl chloride, a potent alkylating agent.[1] Research grade samples frequently contain 0.5–2% of this starting material, which is cytotoxic and false-positives biological assays.[1]
Part 2: Stability & Degradation Pathways
Understanding the chemical instability of the thioether linkage is prerequisite to selecting the right handling protocol. Unlike 6-MP, which oxidizes to thiouric acid, 6-(4-chlorobenzylthio)purine undergoes two distinct degradation routes that your analytical method must resolve.
Mechanism of Instability [1]
-
Oxidative Desulfurization: In the presence of atmospheric oxygen or peroxides in solvents (e.g., unstabilized THF), the sulfur oxidizes to the sulfoxide (S=O) and sulfone (O=S=O).[1]
-
Hydrolysis: Under acidic conditions (pH < 3) or enzymatic action, the thioether bond cleaves, reverting to 6-mercaptopurine and 4-chlorobenzyl alcohol.[1]
Visualization: Degradation & Synthesis Logic
Figure 1: Primary degradation pathways. Note that 6-MP (a common impurity) has significantly different UV absorbance and ionization properties than the parent thioether.[1]
Part 3: Validated Analytical Protocol
This protocol is designed to separate the parent compound from the critical impurities identified above. It uses a "Self-Validating" system where the resolution of the 6-MP peak serves as a system suitability check.[1]
Method: Reversed-Phase HPLC-DAD
-
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.[1]
-
Why: End-capping reduces peak tailing caused by the interaction of the N7/N9 purine nitrogens with free silanols.[1]
-
-
Mobile Phase A: 20 mM Ammonium Acetate (pH 6.0).[1]
-
Why: pH 6.0 keeps the purine neutral (pKa of N9-H is ~9.5, pKa of N1 is ~2.5).[1] Operating at pH 2.0 would protonate the purine ring, reducing retention and resolution.
-
-
Mobile Phase B: Acetonitrile (HPLC Grade).[1]
Gradient Profile
| Time (min) | % Mobile Phase B | Rationale |
| 0.0 | 10 | Initial equilibration. |
| 2.0 | 10 | Isocratic hold to elute polar impurities (salts).[1] |
| 15.0 | 80 | Linear gradient to elute the lipophilic thioether. |
| 18.0 | 95 | Wash step (removes dimers).[1] |
| 18.1 | 10 | Re-equilibration.[1] |
Sample Preparation (The "Anti-Oxidation" Workflow)
To prevent artifactual formation of sulfoxides during prep:
-
Solvent: Dissolve standard in DMSO (stock), dilute with MeOH:Water (50:50) containing 0.1% Ascorbic Acid.[1]
-
Rationale: Ascorbic acid acts as a scavenger for dissolved oxygen, protecting the thioether linkage.[1]
Part 4: Internal Standard Strategy
When moving to LC-MS/MS for biological matrices (plasma/tissue), the choice of Internal Standard (IS) determines the robustness of the assay.[1]
Option A: Structural Analogue (e.g., 6-benzylthiopurine) [1]
-
Pros: Cheap, readily available.[1]
-
Cons: Different retention time; does not compensate for matrix effects (ion suppression) at the specific elution time of the chlorobenzyl derivative.[1]
-
Verdict: Acceptable for UV detection, unsuitable for high-sensitivity MS/MS.[1]
Option B: Deuterated Standard (6-(4-chlorobenzylthio)purine-d4)
-
Pros: Co-elutes with analyte; perfectly corrects for ionization suppression and extraction efficiency.[1]
-
Cons: Expensive synthesis.[1]
-
Verdict: Mandatory for GLP/clinical studies.[1]
Workflow Logic: Extraction & Analysis
Figure 2: Recommended extraction workflow for LC-MS/MS quantification.
References
-
NIST Chemistry WebBook. Purine, 6-(o-chlorobenzyl thio)- Spectrum and Properties.[1] National Institute of Standards and Technology.[1][5] [Link][1]
-
PubChem. 6-S-((4-Chlorophenyl)methyl)-6-thioinosine (Compound Summary). National Library of Medicine.[1] [Link][1]
-
Maruyama, T., et al. (1996). Synthesis and antiviral activity of 6-chloropurine arabinoside and its derivatives.[1][6] Chemical & Pharmaceutical Bulletin.[1] [Link]
-
Hawwa, A.F., et al. (2009). An improved HPLC method for the quantitation of 6-mercaptopurine and its metabolites.[1] Journal of Chromatography B. (Contextual reference for thiopurine separation logic). [Link]
-
Van Draanen, N.A., et al. (1996). Synthesis and antiviral activity of 2'-deoxy-4'-thio purine nucleosides.[1][7] Journal of Medicinal Chemistry.[1][7] [Link]
Sources
- 1. Purine, 6-((m-chlorobenzyl)thio)- | C12H9ClN4S | CID 96074 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis and SAR of 6-substituted purine derivatives as novel selective positive inotropes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. Purine, 6-(o-chlorobenzyl thio)- [webbook.nist.gov]
- 6. Synthesis and antiviral activity of 6-chloropurine arabinoside and its 2'-deoxy-2'-fluoro derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and antiviral activity of 2'-deoxy-4'-thio purine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
